molecular formula C58H96O21 B15600770 Isoapoptolidin

Isoapoptolidin

Katalognummer: B15600770
Molekulargewicht: 1129.4 g/mol
InChI-Schlüssel: BGIXVQPJBLGABA-VEAOMDBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isoapoptolidin is a useful research compound. Its molecular formula is C58H96O21 and its molecular weight is 1129.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C58H96O21

Molekulargewicht

1129.4 g/mol

IUPAC-Name

21-[(2R)-2,4-dihydroxy-6-[2-[(4S)-4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one

InChI

InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/t32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,56?,57-,58+/m0/s1

InChI-Schlüssel

BGIXVQPJBLGABA-VEAOMDBZSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Isoapoptolidin's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapoptolidin, a macrolide natural product, has demonstrated potent antiproliferative and pro-apoptotic activity in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. The primary molecular target is the mitochondrial F0F1-ATP synthase, and its inhibition triggers a cascade of events culminating in programmed cell death through the intrinsic apoptotic pathway. This document details the signaling pathways involved, presents available quantitative data, and outlines key experimental methodologies.

Primary Mechanism of Action: Inhibition of Mitochondrial F0F1-ATP Synthase

The principal mechanism by which this compound exerts its cytotoxic effects is through the inhibition of mitochondrial F0F1-ATP synthase (also known as Complex V). This enzyme is critical for cellular energy metabolism, utilizing the proton gradient generated by the electron transport chain to synthesize ATP.

This compound, a ring-expanded isomer of Apoptolidin (B62325), demonstrates a lower potency in inhibiting the F0F1-ATPase enzymatic activity compared to Apoptolidin.[1] However, it exhibits comparable antiproliferative activity against certain cancer cell lines, suggesting a more complex mode of action or the potential for a secondary biological target.[1] Under certain assay conditions, Apoptolidin and this compound can equilibrate, which may contribute to their comparable cellular activities.[1]

Recent studies have elucidated that the apoptolidin family of glycomacrolides, including Apoptolidin, targets the F1 subcomplex of the mitochondrial ATP synthase. This is a departure from earlier hypotheses that suggested a binding site on the F0 subcomplex, similar to the inhibitor oligomycin.

Signaling Pathways

Induction of the Intrinsic Apoptotic Pathway

Inhibition of F0F1-ATP synthase by this compound disrupts mitochondrial function, a key event that initiates the intrinsic pathway of apoptosis. This pathway is characterized by the following sequence of events:

  • Mitochondrial Dysfunction: Inhibition of ATP synthesis leads to a decrease in the cellular ATP-to-ADP ratio and disrupts the mitochondrial membrane potential.

  • Cytochrome c Release: The compromised mitochondrial outer membrane becomes permeable, leading to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1). This complex then recruits pro-caspase-9 to form a large protein complex known as the apoptosome.

  • Caspase-9 Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates downstream executioner caspases, such as caspase-3 and caspase-7.

  • Cellular Disassembly: The executioner caspases orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

The pro-apoptotic activity of Apoptolidin (and by extension, this compound) has been shown to be dependent on caspase-9 and can be inhibited by the anti-apoptotic protein Bcl-2, further solidifying its reliance on the mitochondrial pathway.

Signaling Pathway of this compound-Induced Apoptosis

Isoapoptolidin_Mechanism This compound This compound F0F1_ATPase Mitochondrial F0F1-ATP Synthase (F1 Subcomplex) This compound->F0F1_ATPase Inhibition ATP_depletion ATP Depletion F0F1_ATPase->ATP_depletion Mito_dysfunction Mitochondrial Dysfunction F0F1_ATPase->Mito_dysfunction AMPK AMPK Activation ATP_depletion->AMPK CytC Cytochrome c Release Mito_dysfunction->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Executioner Caspase (Caspase-3, -7) Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound inhibits F0F1-ATP synthase, leading to apoptosis.

Activation of AMP-Activated Protein Kinase (AMPK)

A downstream consequence of F0F1-ATP synthase inhibition and the subsequent decrease in cellular ATP levels is the activation of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that, when activated, initiates signaling cascades to restore energy homeostasis. The activation of the AMPK stress pathway is a consistent response to Apoptolidin treatment in sensitive cell types. This suggests that the metabolic phenotype of a cancer cell is a critical determinant of its sensitivity to this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its parent compound, Apoptolidin.

Table 1: F0F1-ATPase Inhibition

CompoundIC50 (µM)Source
Apoptolidin0.7[1]
This compound17[1]
Oligomycin1.0[1]

Table 2: Antiproliferative Activity (GI50)

CompoundAd12-3Y1 Cells (nM)3Y1 Cells (µM)Source
Apoptolidin6.5> 1.0[1]
This compound9> 1.0[1]
Oligomycin0.23.3[1]

Experimental Protocols

F0F1-ATPase Inhibition Assay (Coupled Spectrophotometric Method)

This assay measures the rate of ATP hydrolysis by F0F1-ATPase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Isolated yeast mitochondria or solubilized mitochondrial fractions

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA

  • ATP solution (4 mM)

  • Phosphoenolpyruvate (1 mM)

  • NADH (0.23 mM)

  • Pyruvate (B1213749) kinase (1.4 units/mL)

  • Lactate (B86563) dehydrogenase (1.4 units/mL)

  • This compound (or other inhibitors) at various concentrations

Procedure:

  • Prepare the reaction mixture containing the assay buffer, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Add the isolated mitochondria or solubilized mitochondrial fraction to the reaction mixture.

  • Add the test compound (this compound) at the desired concentration and incubate.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the F0F1-ATPase activity.

  • Calculate the percent inhibition relative to a vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for F0F1-ATPase Inhibition Assay

ATPase_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mixture (Buffer, PEP, NADH, PK, LDH) Start->Prepare_Mix Add_Mito Add Isolated Mitochondria Prepare_Mix->Add_Mito Add_Inhibitor Add this compound (or control) Add_Mito->Add_Inhibitor Add_ATP Initiate with ATP Add_Inhibitor->Add_ATP Measure_Abs Monitor Absorbance at 340 nm Add_ATP->Measure_Abs Calculate Calculate Inhibition & IC50 Measure_Abs->Calculate End End Calculate->End

Caption: Workflow for determining F0F1-ATPase inhibition.

Secondary Biological Target

The observation that potent F0F1-ATPase inhibition is not always a sufficient determinant of the antiproliferative activity of Apoptolidin analogs, including this compound, suggests the possibility of a secondary biological target or a more intricate mode of action.[1] However, to date, no specific secondary molecular target has been definitively identified. Further research is required to explore this possibility and to fully elucidate the complete mechanistic profile of this compound.

Conclusion

This compound's primary mechanism of action is the induction of apoptosis in cancer cells through the inhibition of the F1 subcomplex of mitochondrial F0F1-ATP synthase. This leads to mitochondrial dysfunction, activation of the intrinsic apoptotic pathway via caspase-9, and downstream activation of AMPK. While the core mechanism is established, the potential for a secondary biological target warrants further investigation to fully comprehend its potent and selective anticancer properties. The detailed understanding of its mode of action is crucial for the future development of this compound and its analogs as potential therapeutic agents.

References

Isoapoptolidin: A Technical Guide to its Discovery and Isolation from Nocardiopsis sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of Isoapoptolidin, a macrolide natural product derived from the actinomycete Nocardiopsis sp. This compound is a ring-expanded isomer of the well-known apoptosis inducer, Apoptolidin. This document details the fermentation process for the cultivation of Nocardiopsis sp., the initial extraction procedures, and the context of its isolation. Due to limitations in accessing the primary literature, specific details regarding the complete purification protocol, comprehensive spectroscopic data, and definitive cytotoxicity values (IC50) for this compound are not available at this time. This guide consolidates the currently accessible information and provides a framework for researchers interested in this class of compounds.

Introduction

Natural products from microbial sources remain a cornerstone of drug discovery, providing complex and biologically active scaffolds for therapeutic development. The genus Nocardiopsis, a group of actinomycete bacteria, is a known producer of diverse secondary metabolites with a range of biological activities. Among these are the Apoptolidins, a family of glycosylated macrolides. Apoptolidin A, the parent compound, is a potent and selective inducer of apoptosis in various cancer cell lines.

This compound was identified as a naturally occurring, ring-expanded isomer of Apoptolidin. It was first isolated from the crude fermentation extracts of the Apoptolidin-producing microorganism, Nocardiopsis sp.. Understanding the isolation and biological characteristics of this compound is crucial for structure-activity relationship (SAR) studies and the potential development of novel anticancer agents derived from the Apoptolidin scaffold.

Fermentation of Nocardiopsis sp. for this compound Production

The production of this compound is achieved through the fermentation of Nocardiopsis sp., specifically the FU 40 strain, which also produces the parent compound, Apoptolidin. The following tables summarize the media composition and fermentation parameters based on available protocols for Apoptolidin production.

Table 1: Media Composition for Nocardiopsis sp. FU 40 Fermentation

Medium TypeComponentConcentration
Seed Medium (Not specified in available search results)-
Production Medium Glycerol2%
Molasses1%
Casamino Acids0.5%
Peptone0.1%
Calcium Carbonate (CaCO₃)0.1%
pH 7.2

Table 2: Fermentation Conditions for Nocardiopsis sp. FU 40

ParameterCondition
Inoculum Spores from a fresh culture on Bennett's agar
Seed Culture Incubation 4 days at 30°C with shaking
Production Culture Incubation 6 days at 30°C with shaking

Extraction of Crude this compound

Following the fermentation period, the first step towards isolating this compound is the extraction of the crude secondary metabolites from the culture broth.

Experimental Protocol: Crude Extraction

  • Centrifugation: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: The supernatant is extracted with an equal volume of ethyl acetate (B1210297). This process is typically performed by vigorous shaking for a sufficient duration (e.g., 1 hour) to ensure efficient partitioning of the lipophilic macrolides into the organic phase.

  • Phase Separation: The ethyl acetate layer, containing the crude extract of Apoptolidins (including this compound), is separated from the aqueous layer.

  • Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude residue.

The following diagram illustrates the general workflow for the fermentation and initial extraction of this compound.

G cluster_fermentation Fermentation cluster_extraction Extraction spore Nocardiopsis sp. Spores seed Seed Culture (4 days, 30°C) spore->seed prod Production Culture (6 days, 30°C) seed->prod centrifuge Centrifugation prod->centrifuge extract Ethyl Acetate Extraction centrifuge->extract concentrate Concentration extract->concentrate crude Crude Extract (containing this compound) concentrate->crude

Caption: Fermentation and Extraction Workflow for this compound.

Isolation and Purification of this compound

Note: The detailed, step-by-step experimental protocol for the complete isolation and purification of this compound is not available in the public domain search results. This information is expected to be contained within the primary research article by Pennington and Sulikowski (Organic Letters 2002, 4 (22), 3823–3825) and its supplementary materials, which were not accessible for this review.

The initial purification step involves silica (B1680970) gel chromatography. Due to the higher polarity of this compound compared to some other Apoptolidin congeners, it is separated into a more polar fraction.

General Chromatographic Separation:

  • Stationary Phase: Silica Gel

  • Mobile Phase (example): A gradient of methanol (B129727) in chloroform (B151607) (e.g., starting with a low percentage of methanol and increasing the polarity).

  • Fraction Collection: Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.

Further purification would likely involve repeated chromatographic steps, potentially including reversed-phase high-performance liquid chromatography (HPLC), to obtain pure this compound.

Structural Elucidation of this compound

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data:

Note: The specific ¹H and ¹³C NMR chemical shifts, coupling constants, and high-resolution mass spectrometry (HRESIMS) data for this compound are not available in the public domain search results. This data is crucial for the unambiguous identification of the compound and is expected to be in the aforementioned primary literature.

The structural relationship between Apoptolidin and its ring-expanded isomer, this compound, is a key feature.

G apoptolidin Apoptolidin (20-membered macrolide) isomerization Isomerization (Ring Expansion) apoptolidin->isomerization This compound This compound (21-membered macrolide) isomerization->this compound

Caption: Isomeric Relationship of Apoptolidin and this compound.

Biological Activity of this compound

Cytotoxicity Data (IC50 Values):

Note: Quantitative IC50 values for this compound against a panel of cancer cell lines are not available in the public domain search results.

Initial studies have indicated that this compound exhibits reduced biological activity compared to Apoptolidin. Specifically, its ability to inhibit mitochondrial F0F1-ATPase is reported to be more than 10-fold less potent than that of Apoptolidin.

Conclusion

This compound is a significant, naturally occurring analog of Apoptolidin, isolated from the fermentation of Nocardiopsis sp. While the general procedures for its production and initial extraction are understood, a comprehensive technical guide is hampered by the lack of access to the primary scientific literature detailing its complete isolation, purification, and full spectroscopic and biological characterization. Further research and access to these primary data sources are required to fully elucidate the experimental protocols and quantitative biological activity of this compound. This guide serves as a foundational document based on the currently available information and highlights the specific areas where further data is needed for a complete understanding of this compound.

An In-depth Technical Guide to Isoapoptolidin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapoptolidin (B15209), a macrolide natural product, is a ring-expanded isomer of the potent apoptosis inducer, apoptolidin (B62325). This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, alongside a visualization of its proposed mechanism of action through the intrinsic apoptosis signaling pathway. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound was first identified as a stable isomer of apoptolidin, isolated from the fermentation broth of Nocardiopsis sp.[1]. The chemical structure of this compound is characterized by a 21-membered macrolactone ring, a feature that distinguishes it from the 20-membered ring of apoptolidin. This ring expansion is a key structural feature influencing its biological activity.

The definitive structure of this compound was elucidated through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Formula C₅₈H₉₆O₂₁[3]
Molecular Weight 1129.37 g/mol [3]
CAS Number 476647-30-0[3]
Appearance White solid
Solubility Soluble in DMSO, ethanol, methanol, and DMF[3]
¹H NMR (CD₃OD) Diagnostic signals at C19-H and C25-H distinguish it from apoptolidin A.[4]
¹³C NMR (CD₃OD) Similar chemical shifts to apoptolidin A for the hemi-ketal structure.[5]

Biological Activity and Mechanism of Action

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. Its primary molecular target is the mitochondrial F₀F₁-ATPase (ATP synthase)[2]. By inhibiting this crucial enzyme, this compound disrupts cellular energy metabolism, leading to the initiation of the intrinsic apoptosis pathway.

Inhibition of Mitochondrial F₀F₁-ATPase

This compound exhibits inhibitory activity against mitochondrial F₀F₁-ATPase, albeit at a level over 10-fold less potent than its isomer, apoptolidin[2]. This inhibition is a key event in its mechanism of action, leading to a decrease in ATP synthesis and a disruption of the mitochondrial membrane potential.

Induction of Apoptosis

The inhibition of F₀F₁-ATPase by this compound triggers a cascade of events characteristic of the intrinsic apoptosis pathway. This includes the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, an initiator caspase[6][7]. Activated caspase-9 then proteolytically activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, culminating in apoptosis[6].

Experimental Protocols

Isolation of this compound from Nocardiopsis sp.

The following protocol is a general guideline based on the reported isolation of apoptolidins[5].

Workflow for this compound Isolation

G Fermentation Fermentation of Nocardiopsis sp. Extraction Extraction with Ethyl Acetate Fermentation->Extraction FlashChrom Silica (B1680970) Gel Flash Chromatography Extraction->FlashChrom RPHPLC Preparative RP-HPLC FlashChrom->RPHPLC PureIso Pure this compound RPHPLC->PureIso

Caption: Workflow for the isolation of this compound.

Protocol:

  • Fermentation: Cultivate the apoptolidin-producing microorganism, Nocardiopsis sp., in a suitable fermentation medium.

  • Extraction: After an appropriate incubation period, extract the crude fermentation broth with an organic solvent such as ethyl acetate.

  • Initial Purification: Concentrate the organic extract and subject it to flash chromatography on a silica gel column to separate the components based on polarity.

  • Final Purification: Further purify the fractions containing this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

F₀F₁-ATPase Inhibition Assay

This protocol is adapted from methods used to assess the inhibition of mitochondrial F₀F₁-ATPase from yeast[8][9].

Workflow for F₀F₁-ATPase Inhibition Assay

G MitoIsolation Isolate Yeast Mitochondria ReactionSetup Set up Reaction Mixture (Buffer, ATP, MgCl₂, KCl, EDTA) MitoIsolation->ReactionSetup AddInhibitor Add this compound (or control) ReactionSetup->AddInhibitor Incubation Incubate at 37°C AddInhibitor->Incubation MeasureActivity Measure ATPase Activity (Spectrophotometrically) Incubation->MeasureActivity

Caption: Workflow for the F₀F₁-ATPase inhibition assay.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from Saccharomyces cerevisiae (yeast) using standard differential centrifugation methods.

  • Reaction Mixture: Prepare a reaction buffer containing Tris buffer (pH 8.0), Mg-ATP, MgCl₂, KCl, and EDTA.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or a vehicle control to the reaction mixture.

  • Enzyme Addition and Incubation: Add the isolated yeast mitochondria to initiate the reaction and incubate at 37°C.

  • Activity Measurement: Measure the rate of ATP hydrolysis by quantifying the production of inorganic phosphate (B84403) (Pi) or by using a coupled enzyme assay that links ADP production to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm[8].

Signaling Pathway Visualization

The proposed mechanism of action for this compound-induced apoptosis is depicted in the following signaling pathway diagram.

This compound-Induced Apoptosis Signaling Pathway

G cluster_cell Cell cluster_mito Mitochondrion This compound This compound F0F1_ATPase F₀F₁-ATPase This compound->F0F1_ATPase Inhibition CytoC_mito Cytochrome c (in mitochondria) F0F1_ATPase->CytoC_mito Disruption of membrane potential CytoC_cyto Cytochrome c (in cytosol) CytoC_mito->CytoC_cyto Release Apaf1 Apaf-1 CytoC_cyto->Apaf1 Binding Caspase9 Pro-caspase-9 -> Caspase-9 Apaf1->Caspase9 Activation Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

This pathway illustrates the inhibition of mitochondrial F₀F₁-ATPase by this compound, leading to the release of cytochrome c, subsequent activation of the caspase cascade, and ultimately, apoptotic cell death.

References

Unraveling the Isomeric Nuances: A Technical Guide to the Structural Differences Between Apoptolidin and Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the structural and functional distinctions between the potent antineoplastic agent apoptolidin (B62325) and its naturally occurring isomer, isoapoptolidin (B15209). This whitepaper, tailored for researchers, scientists, and professionals in drug development, provides an in-depth analysis of their core structural differences, comparative biological activities, and the experimental methodologies used for their characterization.

Apoptolidin, a macrolide produced by the bacterium Nocardiopsis sp., has garnered significant attention for its selective induction of apoptosis in transformed cell lines. Central to its mechanism of action is the inhibition of mitochondrial F0F1-ATPase. This compound, a ring-expanded isomer of apoptolidin, co-exists in equilibrium with its parent compound and presents a distinct biological profile. Understanding the subtle yet critical structural divergence between these two molecules is paramount for the rational design of novel and more effective anti-cancer therapeutics.

Core Structural Differences: A Tale of Two Rings

The fundamental structural variance between apoptolidin and this compound arises from an intramolecular transesterification, specifically a C20 ester migration. In apoptolidin, the macrolide ring is a 20-membered lactone, with the ester linkage at C1. In contrast, this compound features a larger, 21-membered macrolide ring. This expansion is the result of the migration of the ester linkage from the C1 carboxyl group to the hydroxyl group at C20.

This isomerization is a reversible process, and the two compounds can exist in a dynamic equilibrium.[1][2] The structural rearrangement significantly impacts the molecule's three-dimensional conformation, which in turn influences its interaction with biological targets.

Caption: Isomerization of Apoptolidin to this compound.

Comparative Biological Activity: A Shift in Potency

The structural alteration from apoptolidin to this compound has a profound effect on their biological activity, most notably their potency as inhibitors of mitochondrial F0F1-ATPase.

CompoundF0F1-ATPase Inhibition (Relative Potency)Antiproliferative ActivityReference
ApoptolidinHighPotent[1]
This compound>10-fold lower than ApoptolidinSignificant, but reduced compared to Apoptolidin[1]

As illustrated in the table, this compound is significantly less potent at inhibiting the F0F1-ATPase enzyme.[1] Despite this marked decrease in its primary molecular target inhibition, this compound retains considerable antiproliferative activity, suggesting that other mechanisms may contribute to its cytotoxic effects, or that a lower level of ATPase inhibition is still sufficient to trigger apoptosis in certain cell types.

Apoptolidin's Mechanism of Action: A Pathway to Cell Death

Apoptolidin induces apoptosis primarily through the intrinsic pathway, initiated by its inhibition of the mitochondrial F0F1-ATPase. This inhibition leads to a cascade of events culminating in programmed cell death.

G Apoptolidin-Induced Apoptotic Pathway Apoptolidin Apoptolidin F0F1_ATPase Mitochondrial F0F1-ATPase Apoptolidin->F0F1_ATPase Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction F0F1_ATPase->Mitochondrial_Dysfunction Leads to Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptolidin-Induced Apoptotic Pathway.

Experimental Protocols: Methodologies for Characterization

The differentiation and characterization of apoptolidin and this compound rely on a combination of chromatographic and spectroscopic techniques, alongside biological assays to determine their functional differences.

Isolation and Separation

The isolation of apoptolidin and this compound from fermentation broths of Nocardiopsis sp. is typically achieved through a series of chromatographic steps.

G Isolation and Separation Workflow Start Fermentation Broth Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica (B1680970) Gel Chromatography Crude_Extract->Silica_Gel Fractions Fractions containing Apoptolidin and this compound Silica_Gel->Fractions HPLC Preparative HPLC (Normal or Reverse Phase) Fractions->HPLC Apoptolidin Pure Apoptolidin HPLC->Apoptolidin This compound Pure this compound HPLC->this compound

Caption: Isolation and Separation Workflow.

Protocol:

  • Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate (B1210297) to obtain a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography to partially separate the isomers from other metabolites.

  • High-Performance Liquid Chromatography (HPLC): Final separation of apoptolidin and this compound is achieved using preparative HPLC, often requiring multiple runs with different solvent systems (normal or reverse phase).

Structural Elucidation

The definitive structures of apoptolidin and this compound are determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of both isomers, confirming they share the same molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are crucial for elucidating the connectivity of atoms and the overall structure. The key to differentiating the two isomers lies in the analysis of the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. In this compound, a correlation between the C1 carbonyl carbon and the proton at C20 is observed, which is absent in apoptolidin. This correlation provides conclusive evidence of the C20 ester linkage in the ring-expanded isomer.

Biological Assays

F0F1-ATPase Inhibition Assay: This assay measures the ability of the compounds to inhibit the activity of the mitochondrial F0F1-ATPase enzyme. The activity is typically monitored by measuring the rate of ATP hydrolysis.

Antiproliferative and Cytotoxicity Assays: Cell-based assays are used to determine the concentration at which the compounds inhibit cell growth (e.g., GI50) or kill cells (e.g., IC50). These assays are performed on various cancer cell lines to assess the potency and selectivity of apoptolidin and this compound. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

This technical guide provides a foundational understanding of the critical differences between apoptolidin and its isomer, this compound. Further research into the nuanced biological activities of this compound may unveil novel therapeutic avenues and enhance our understanding of the structure-activity relationships within this important class of natural products.

References

Isoapoptolidin as a Mitochondrial F0F1-ATPase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of isoapoptolidin (B15209) as a potent inhibitor of mitochondrial F0F1-ATPase. This document details its mechanism of action, the downstream apoptotic signaling pathway, and comprehensive experimental protocols for its characterization. Quantitative data are presented to facilitate comparative analysis, and key processes are visualized to enhance understanding.

Introduction

Apoptolidin and its isomer, this compound, are macrolide natural products that have garnered significant interest for their selective cytotoxicity against transformed cell lines. A key molecular target of these compounds is the mitochondrial F0F1-ATP synthase (also known as Complex V), a critical enzyme in cellular energy metabolism. By inhibiting this enzyme, this compound disrupts the primary mechanism of ATP production, leading to cellular energy depletion and the induction of apoptosis. This guide focuses on the technical aspects of this compound's interaction with F0F1-ATPase and the subsequent biological consequences.

Mechanism of Action

This compound exerts its cytotoxic effects by directly inhibiting the F0F1-ATP synthase. This enzyme, located in the inner mitochondrial membrane, is responsible for the synthesis of ATP from ADP and inorganic phosphate, driven by the proton motive force generated by the electron transport chain.

The F0F1-ATPase is composed of two main domains:

  • F1 domain: The catalytic portion, located in the mitochondrial matrix, which is responsible for ATP synthesis.

  • F0 domain: A transmembrane protein complex that forms a proton channel.

Inhibition of F0F1-ATPase by this compound leads to a cascade of cellular events, culminating in programmed cell death. The primary mechanism involves the depletion of cellular ATP stores, which triggers the intrinsic pathway of apoptosis.

Quantitative Data

The inhibitory potency of this compound and related compounds against F0F1-ATPase has been quantified in various studies. The following table summarizes key inhibitory concentrations (IC50) and other relevant quantitative data.

CompoundTarget/AssayIC50 (µM)Cell Line/SystemReference
This compound Mitochondrial F0F1-ATPase Inhibition 17 Yeast Mitochondria Stanton et al., 2008
ApoptolidinMitochondrial F0F1-ATPase Inhibition0.7Yeast MitochondriaStanton et al., 2008
Oligomycin (B223565)Mitochondrial F0F1-ATPase Inhibition0.0002Yeast MitochondriaStanton et al., 2008
This compound Ad12-3Y1 Cell Proliferation (GI50) 0.009 E1A-transformed Rat Fibroblasts Stanton et al., 2008
ApoptolidinAd12-3Y1 Cell Proliferation (GI50)0.0065E1A-transformed Rat FibroblastsStanton et al., 2008

Note: The significant difference between the in vitro enzymatic inhibition (µM range) and the cellular antiproliferative activity (nM range) for this compound suggests that other factors, such as cellular uptake, metabolism, or potential secondary targets, may contribute to its potent cytotoxic effects in cells.

Apoptotic Signaling Pathway

The inhibition of F0F1-ATPase by this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. The depletion of cellular ATP and the disruption of mitochondrial function are key initiating events.

Apoptotic_Pathway cluster_initiator Mitochondrial Disruption cluster_regulation Apoptosome Formation cluster_execution Caspase Cascade cluster_inhibition Inhibition of Apoptosis This compound This compound F0F1_ATPase F0F1-ATPase This compound->F0F1_ATPase Inhibition ATP_Depletion Cellular ATP Depletion F0F1_ATPase->ATP_Depletion Leads to Mito_Dysfunction Mitochondrial Dysfunction F0F1_ATPase->Mito_Dysfunction Causes Bax_Bak Bax/Bak Activation Mito_Dysfunction->Bax_Bak MOMP MOMP Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 Recruits & Activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Bcl2 Bcl-2/Bcl-xL Bcl2->Bax_Bak Inhibits

Caption: Apoptotic signaling pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a mitochondrial F0F1-ATPase inhibitor.

This assay measures the ATP hydrolysis (ATPase) activity of the F0F1-ATP synthase in isolated mitochondria. The production of ADP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Isolated yeast or mammalian mitochondria

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, pH 8.0)

  • ATP solution (100 mM)

  • Phosphoenolpyruvate (PEP) solution (20 mM)

  • NADH solution (10 mM)

  • Pyruvate kinase (PK) solution (1000 units/mL)

  • Lactate dehydrogenase (LDH) solution (1000 units/mL)

  • This compound stock solution (in DMSO)

  • Oligomycin stock solution (positive control, in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mix in the assay buffer containing PEP (1 mM), NADH (0.25 mM), PK (5 units/mL), and LDH (7 units/mL).

  • Add 180 µL of the reaction mix to each well of the 96-well plate.

  • Add 10 µL of various concentrations of this compound (or oligomycin/DMSO control) to the respective wells.

  • Add 10 µL of the mitochondrial preparation (e.g., 50 µg of protein) to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of ATP solution (final concentration 5 mM).

  • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Calculate the rate of NADH oxidation (proportional to ATPase activity) from the linear portion of the curve.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

This protocol measures the total cellular ATP content as an indicator of cell viability and metabolic activity. The assay relies on the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which produces a luminescent signal proportional to the amount of ATP.

Materials:

  • Cell line of interest (e.g., a cancer cell line sensitive to apoptolidin)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • ATP determination kit (containing cell lysis buffer, luciferase, and luciferin substrate)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Seed cells in a 96-well white, opaque plate at a desired density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for a specified time period (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add the ATP releasing/lysis reagent provided in the kit to each well according to the manufacturer's instructions (e.g., 100 µL).

  • Incubate for 5-10 minutes at room temperature with gentle shaking to ensure complete cell lysis and ATP release.

  • Add the luciferase/luciferin substrate solution to each well.

  • Incubate for another 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence in a luminometer.

  • Express the results as a percentage of the ATP level in untreated control cells. Plot the percentage of ATP remaining against the this compound concentration to determine the dose-dependent effect.

Experimental and Characterization Workflow

The characterization of a novel mitochondrial inhibitor like this compound typically follows a structured workflow to elucidate its mechanism of action and biological effects.

Workflow cluster_screening Initial Screening cluster_target_id Target Identification & Validation cluster_moa Mechanism of Action Studies cluster_conclusion Conclusion Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Dose_Response Dose-Response Curve Generation (GI50 Determination) Cell_Viability->Dose_Response ATPase_Assay In Vitro F0F1-ATPase Inhibition Assay (IC50) Dose_Response->ATPase_Assay Cellular_ATP Cellular ATP Measurement ATPase_Assay->Cellular_ATP Mito_Respiration Mitochondrial Respiration Analysis (e.g., Seahorse Assay) Cellular_ATP->Mito_Respiration Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity) Mito_Respiration->Apoptosis_Assay Pathway_Analysis Western Blot for Apoptotic Proteins (e.g., Caspase-9, PARP cleavage) Apoptosis_Assay->Pathway_Analysis Mito_Potential Mitochondrial Membrane Potential Measurement (e.g., TMRE) Pathway_Analysis->Mito_Potential Characterization Full Characterization of This compound as a Mitochondrial Inhibitor Mito_Potential->Characterization

Isoapoptolidin: A Technical Guide to its Natural Source and Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoapoptolidin (B15209), a potent macrolide with significant anticancer potential, is a natural product derived from the fermentation of the actinomycete Nocardiopsis sp. This technical guide provides a comprehensive overview of the natural source of this compound, detailed fermentation protocols for its production, and methodologies for its extraction. Furthermore, it elucidates the compound's mechanism of action through the inhibition of mitochondrial F0F1-ATP synthase, a critical pathway in cellular energy metabolism. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.

Natural Source and Biosynthesis

This compound is a naturally occurring macrolide produced by the actinomycete Nocardiopsis sp. FU 40. It is biosynthetically derived from a type I polyketide synthase pathway. This compound is structurally an isomer of apoptolidin (B62325), and the two compounds exist in a dynamic equilibrium. Under basic conditions, such as treatment with methanolic triethylamine, apoptolidin isomerizes to form a 1.4:1 equilibrium mixture of this compound and apoptolidin.[1][2] This isomerization is also observed under biologically relevant conditions, with the equilibrium being approached within the timeframe of typical cell-based assays.

Fermentation for this compound Production

The production of this compound is achieved through the fermentation of Nocardiopsis sp. FU 40. The following sections detail the media composition and culture conditions for optimal production.

Media Composition

Successful fermentation of Nocardiopsis sp. FU 40 for the production of apoptolidin and this compound requires specific media for the seed culture and the main production phase.

Table 1: Media Composition for Nocardiopsis sp. FU 40 Fermentation [1]

ComponentSeed MediumProduction Medium
Soluble Starch1%-
Molasses1%1%
Peptone1%0.1%
Beef Extract1%-
Glycerol-2%
Casamino Acid-0.5%
CaCO₃-0.1%
pH7.27.2
Fermentation Protocol

A two-stage fermentation process is typically employed for the production of this compound.

dot

Fermentation_Workflow cluster_seed Seed Culture cluster_production Production Culture spores Spores of Nocardiopsis sp. FU 40 seed_medium Inoculate into Seed Medium spores->seed_medium incubation_seed Incubate at 30°C with shaking for 4 days seed_medium->incubation_seed production_medium Inoculate into Production Medium incubation_seed->production_medium Inoculate 5 mL seed culture into 50 mL production medium incubation_production Incubate at 30°C with shaking for 6 days production_medium->incubation_production

Caption: Fermentation workflow for this compound production.

The process begins with the inoculation of Nocardiopsis sp. FU 40 spores into a seed medium, followed by incubation to generate a sufficient biomass. This seed culture is then transferred to a larger production medium for the main fermentation phase, where the synthesis of apoptolidin and this compound occurs.

Table 2: Fermentation Parameters [1]

ParameterSeed CultureProduction Culture
InoculumSpores of Nocardiopsis sp. FU 405 mL of seed culture
Medium Volume5 mL50 mL
Incubation Temperature30°C30°C
AgitationShakingShaking
Duration4 days6 days

Extraction and Yield

Following the fermentation, the broth is processed to extract the desired compounds. The typical yield for the combined mixture of apoptolidin and this compound is in the range of 150-200 mg per liter of culture.[3]

Extraction Protocol

The extraction of this compound from the fermentation broth is a critical step in its isolation.

dot

Extraction_Workflow fermentation_broth Fermentation Broth (after 6 days) centrifugation Centrifuge at 3750 rpm fermentation_broth->centrifugation supernatant Aqueous Supernatant centrifugation->supernatant pellet Cell Pellet (discarded) centrifugation->pellet extraction Extract with Ethyl Acetate (shaking for 1 hour) supernatant->extraction crude_extract Crude Extract containing Apoptolidin and this compound extraction->crude_extract

Caption: Extraction workflow for this compound.

The fermentation broth is first centrifuged to separate the supernatant from the cell mass. The aqueous supernatant, containing the dissolved macrolides, is then subjected to solvent extraction with ethyl acetate. This process transfers the apoptolidin and this compound into the organic phase, which can then be concentrated to yield a crude extract. Further purification to separate this compound from apoptolidin and other metabolites typically involves chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Mechanism of Action: Inhibition of Mitochondrial F0F1-ATP Synthase

Apoptolidins, including this compound, exert their potent anticancer effects by targeting a fundamental process in cellular bioenergetics: oxidative phosphorylation. Specifically, they are inhibitors of the mitochondrial F0F1-ATP synthase.[4][5][6]

dot

Apoptosis_Pathway This compound This compound atp_synthase Mitochondrial F0F1-ATP Synthase This compound->atp_synthase Inhibits atp_production ATP Production Inhibition atp_synthase->atp_production membrane_potential Disruption of Mitochondrial Membrane Potential atp_production->membrane_potential apoptosis Induction of Apoptosis membrane_potential->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

By binding to the F1 subcomplex of the ATP synthase, this compound inhibits the synthesis of ATP, the primary energy currency of the cell.[5] This disruption of cellular energy metabolism leads to a loss of the mitochondrial membrane potential, a key event that triggers the intrinsic pathway of apoptosis, ultimately leading to programmed cell death in cancer cells.

Conclusion

This compound, produced through the fermentation of Nocardiopsis sp. FU 40, represents a promising class of anticancer agents. This guide provides the foundational knowledge for its production and understanding its mechanism of action. The detailed protocols for fermentation and extraction, along with the elucidation of its molecular target, offer a solid starting point for further research and development of this compound and its analogs as potential cancer therapeutics. The inherent equilibrium between apoptolidin and this compound is a crucial consideration for both its production and its biological evaluation. Further optimization of fermentation conditions and purification strategies will be essential for advancing this potent natural product towards clinical applications.

References

Isoapoptolidin and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of isoapoptolidin (B15209) and its potential role in the induction of apoptosis. Due to the limited direct research on this compound, this document leverages the more extensive studies conducted on its structural isomer, apoptolidin (B62325), to infer potential mechanisms and guide future research. Apoptolidin is a natural macrolide that selectively induces apoptosis in various cancer cell lines through the inhibition of mitochondrial F0F1-ATPase.[1][2] this compound, a ring-expanded isomer of apoptolidin, has been shown to be a significantly less potent inhibitor of this enzyme.[3] This guide will detail the known information about both compounds, present available quantitative data, outline relevant experimental protocols, and visualize the pertinent signaling pathways.

Introduction to this compound and Apoptolidin

Apoptolidin is a natural product that has garnered significant interest for its ability to selectively induce programmed cell death, or apoptosis, in transformed cell lines while showing minimal effect on normal cells.[1][3] This selectivity makes it an attractive candidate for cancer therapeutic development. The primary mechanism of action for apoptolidin-induced apoptosis is through the inhibition of mitochondrial F0F1-ATP synthase, a critical enzyme in cellular energy production.[2][4]

This compound is a naturally occurring, ring-expanded isomer of apoptolidin. While structurally similar, this variation leads to a notable decrease in its inhibitory activity against F0F1-ATPase.[3] The current body of research on the direct apoptotic-inducing capabilities of this compound is limited. Therefore, much of our understanding of its potential biological activity is inferred from studies on apoptolidin.

Quantitative Data: Apoptolidin and this compound Activity

The following tables summarize the available quantitative data for apoptolidin and this compound, primarily focusing on their inhibitory effects on F0F1-ATPase and cytotoxic concentrations.

CompoundAssayTargetValueCell Line/SystemReference
Apoptolidin F0F1-ATPase InhibitionMitochondrial F0F1-ATPaseKi = 4-5 µMYeast Mitochondria[2][5]
Cytotoxicity (IC50)Cell Viability11 ng/mLE1A-transformed rat fibroblasts[6]
This compound F0F1-ATPase InhibitionMitochondrial F0F1-ATPase>10-fold less active than apoptolidinNot Specified[3]
Apoptolidin Analogs (macrolide core) F0F1-ATPase InhibitionMitochondrial F0F1-ATPaseActivity comparable to this compoundYeast Mitochondria[3]

Mechanism of Action: Insights from Apoptolidin

The apoptotic activity of apoptolidin is primarily initiated through the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] The key steps, as elucidated from studies on apoptolidin, are outlined below. It is important to reiterate that these are inferred mechanisms for this compound and require direct experimental validation.

Inhibition of Mitochondrial F0F1-ATPase

The central event in apoptolidin-induced apoptosis is the inhibition of the mitochondrial F0F1-ATP synthase.[2] This enzyme is crucial for the production of ATP through oxidative phosphorylation. Inhibition of this complex leads to a disruption of cellular energy homeostasis, which can trigger the apoptotic cascade. While this compound is a weaker inhibitor, it is possible that at higher concentrations, it could exert a similar, albeit less potent, effect.[3]

The Intrinsic Apoptotic Pathway

Apoptosis induced by apoptolidin is dependent on the activation of the intrinsic pathway, which is characterized by the following key events:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Disruption of mitochondrial function, potentially initiated by F0F1-ATPase inhibition, leads to the permeabilization of the outer mitochondrial membrane.

  • Release of Pro-Apoptotic Factors: MOMP results in the release of several key proteins from the mitochondrial intermembrane space into the cytosol, including Cytochrome c and Apoptosis-Inducing Factor (AIF).[7]

  • Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apoptotic Protease-Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates executioner caspases like caspase-3.[1][8]

  • Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[6]

Studies on apoptolidin have shown that its cytotoxic effects are dependent on caspase-9 and can be inhibited by the anti-apoptotic protein Bcl-2.[2] Furthermore, treatment with apoptolidin leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3 and a hallmark of apoptosis.[2][5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially involved in this compound-induced apoptosis, based on the known mechanisms of apoptolidin.

G cluster_stimulus Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound (at high concentrations) F0F1_ATPase F0F1-ATPase This compound->F0F1_ATPase Inhibition (weak) MOMP Mitochondrial Outer Membrane Permeabilization F0F1_ATPase->MOMP Disruption of Energy Homeostasis Cytochrome_c_release Cytochrome c Release MOMP->Cytochrome_c_release AIF_release AIF Release MOMP->AIF_release Apaf1 Apaf-1 Cytochrome_c_release->Apaf1 AIF_nucleus AIF AIF_release->AIF_nucleus Translocation Bcl2 Bcl-2 Bcl2->MOMP Inhibits Bax Bax Bax->MOMP Promotes Apoptosome Apoptosome Assembly Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage & Activation Caspase3 Activated Caspase-3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP DNA_fragmentation DNA Fragmentation DNA_fragmentation->Apoptosis AIF_nucleus->DNA_fragmentation

Caption: Inferred Intrinsic Apoptotic Pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of this compound-induced apoptosis are provided below. These protocols are based on established methods used in the investigation of apoptolidin and other inducers of apoptosis.

F0F1-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the mitochondrial F0F1-ATP synthase.

Materials:

  • Isolated mitochondria or submitochondrial particles

  • Assay Buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25)[9]

  • ATP solution

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, NADH, PEP, PK, and LDH.[10]

  • Add the mitochondrial preparation to the reaction mixture.

  • Add varying concentrations of the test compound (this compound) or a known inhibitor (e.g., oligomycin) as a positive control.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.[10] The rate of this decrease is proportional to the ATPase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

G start Start prep_reagents Prepare Reaction Mixture (Buffer, NADH, PEP, PK, LDH) start->prep_reagents add_mito Add Mitochondrial Preparation prep_reagents->add_mito add_compound Add this compound (or control) add_mito->add_compound add_atp Initiate with ATP add_compound->add_atp measure_abs Measure Absorbance at 340 nm (kinetic read) add_atp->measure_abs calculate Calculate % Inhibition measure_abs->calculate end End calculate->end

Caption: F0F1-ATPase Inhibition Assay Workflow.

Cell Viability (IC50) Assay

This assay determines the concentration of a compound that inhibits cell growth by 50%.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (this compound)

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression and cleavage of key apoptotic proteins.

Materials:

  • Treated and untreated cell samples

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Cytochrome c)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.[11]

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.[12]

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

  • Analyze the changes in protein expression and cleavage between treated and untreated samples.

G start Start cell_lysis Cell Lysis & Protein Extraction start->cell_lysis quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Western Blot Workflow for Apoptosis Markers.

Cytochrome c Release Assay

This assay detects the translocation of Cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Materials:

  • Treated and untreated cells

  • Cytosol Extraction Buffer

  • Mitochondria Extraction Buffer

  • Dounce homogenizer

  • Centrifuge

  • Western blot reagents (as described in 5.3)

  • Anti-Cytochrome c antibody

  • Antibodies for cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) markers

Procedure:

  • Harvest and wash cells.

  • Resuspend the cell pellet in Cytosol Extraction Buffer and incubate on ice.

  • Homogenize the cells using a Dounce homogenizer.

  • Centrifuge the homogenate to pellet the mitochondria and other heavy membranes.

  • Collect the supernatant, which is the cytosolic fraction.

  • Wash the pellet and resuspend in Mitochondria Extraction Buffer. This is the mitochondrial fraction.

  • Perform Western blot analysis on both the cytosolic and mitochondrial fractions.[14]

  • Probe the blot with an anti-Cytochrome c antibody. An increase in Cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.

  • Use cytosolic and mitochondrial markers to confirm the purity of the fractions.

Conclusion and Future Directions

The available evidence strongly suggests that apoptolidin induces apoptosis through the inhibition of mitochondrial F0F1-ATPase. This compound, as a less potent inhibitor of this enzyme, is predicted to have a significantly reduced, though potentially similar, apoptotic-inducing capability. However, direct experimental evidence for this compound's role in apoptosis is currently lacking.

Future research should focus on:

  • Determining the IC50 values of this compound in a panel of cancer cell lines.

  • Directly assessing the ability of this compound to induce apoptosis through assays such as Annexin V/PI staining and TUNEL.

  • Investigating the effect of this compound on the key components of the intrinsic apoptotic pathway, including mitochondrial membrane potential, Cytochrome c release, and caspase activation.

  • Exploring potential off-target effects or alternative mechanisms of action for both this compound and apoptolidin.

A thorough investigation of this compound's biological activities will be crucial in determining its potential as a lead compound in the development of novel anti-cancer therapies.

References

Early-Stage Research on Isoapoptolidin in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin, a macrolide natural product, has emerged as a compound of interest in oncological research due to its structural similarity to Apoptolidin (B62325), a known inducer of apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the early-stage research concerning this compound and its closely related isomers, focusing on its cytotoxic effects, induction of apoptosis, and cell cycle arrest in cancer cell lines. While specific quantitative data for this compound is limited in the current body of scientific literature, this guide will leverage the more extensive research on its analogues, Apoptolidin A and Isoalantolactone, to provide a detailed understanding of its potential anti-cancer mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic agents for cancer treatment.

Cytotoxic Activity in Cancer Cell Lines

The cytotoxic potential of a compound is a critical first step in its evaluation as a potential anti-cancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population.

While specific IC50 values for this compound are not extensively documented, research on its isomer, Apoptolidin A, provides valuable insight into its potential efficacy. Studies have shown that Apoptolidin A exhibits selective cytotoxicity against colorectal cancer (CRC) cell lines while showing significantly less activity against normal colon cells[1].

Table 1: IC50 Values of Apoptolidin A in Colorectal Cancer Cell Lines [1]

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
RKOColorectal Carcinoma722.8 ± 0.3
HCT116Colorectal Carcinoma725.4 ± 0.7
SW480Colorectal Carcinoma727.2 ± 1.1
CCD841 CoNNormal Colon Epithelial Cells72> 10

Data represents the mean ± standard deviation from three independent experiments.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial cellular process that is often dysregulated in cancer. The ability of a compound to induce apoptosis in cancer cells is a key indicator of its therapeutic potential.

Studies on Apoptolidin A and Isoalantolactone have demonstrated their capacity to induce apoptosis in a dose-dependent manner. For instance, treatment of colorectal cancer cells with Apoptolidin A led to a significant increase in the percentage of apoptotic cells[1]. Similarly, Isoalantolactone has been shown to trigger apoptosis in colorectal cancer cells[2].

Table 2: Apoptosis Induction by Apoptolidin A in Colorectal Cancer Cell Lines [1]

Cell LineTreatment Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
RKO Vehicle Control4.124.138.25
210.215.4315.64
415.3211.0326.35
HCT116 Vehicle Control3.553.426.97
59.876.5416.41
1018.2112.5230.73

Cells were treated for 48 hours. Apoptosis was quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.

Table 3: Apoptosis Induction by Isoalantolactone in Colorectal Cancer Cells [2]

Cell LineTreatment Concentration (µM)Apoptotic Proportion (%)
HCT116 Control4.1 ± 0.6
511.7 ± 2.7
1025.2 ± 1.7
2028.9 ± 1.2
SW620 Control3.3 ± 0.4
58.8 ± 0.9
1012.9 ± 1.1
2020.8 ± 1.3

Cells were treated for 24 hours. Data represents the mean ± standard deviation.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Compounds that can arrest the cell cycle at specific checkpoints prevent cancer cells from dividing and can lead to apoptosis.

Apoptolidin A has been shown to induce cell cycle arrest at the G0/G1 phase in colorectal cancer cells. This arrest is associated with the downregulation of key cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinases 4 and 6 (CDK4/6)[1]. Isoalantolactone also induces G0/G1 phase cell cycle arrest in colorectal cancer cells[2].

Table 4: Cell Cycle Distribution in Colorectal Cancer Cells Treated with Isoalantolactone [2]

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
HCT116 Control55.2 ± 2.130.5 ± 1.514.3 ± 1.1
IATL (10 µM)72.8 ± 2.518.1 ± 1.39.1 ± 0.8
SW620 Control60.1 ± 2.325.7 ± 1.814.2 ± 1.2
IATL (10 µM)75.4 ± 2.815.3 ± 1.49.3 ± 0.9

Cells were treated for 24 hours. Data represents the mean ± standard deviation.

Signaling Pathways

The anti-cancer effects of this compound and its analogues are mediated through the modulation of specific cellular signaling pathways. While the precise pathways affected by this compound are yet to be fully elucidated, studies on related compounds provide significant clues. One of the primary targets of Apoptolidin is the mitochondrial F0F1-ATPase[3]. Isoalantolactone has been shown to exert its effects through the suppression of the AKT/mTOR signaling pathway and activation of the MAPK pathway[2][4].

G cluster_akt AKT/mTOR Pathway cluster_mapk MAPK Pathway This compound This compound Analogs (e.g., Isoalantolactone) PI3K PI3K This compound->PI3K Inhibits JNK JNK This compound->JNK Activates p38 p38 This compound->p38 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle Promotes Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis JNK->Apoptosis Induces p38->Apoptosis Induces

Putative Signaling Pathway of this compound Analogs.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • This compound (or analogue) dissolved in a suitable solvent (e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the existing medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G A Seed Cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate IC50 Value G->H

Workflow for MTT Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and control cells

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate the cells at -20°C for at least 2 hours.

    • Wash the cells to remove ethanol and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

G cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis A Cell Treatment with this compound B Harvest & Wash Cells A->B C Annexin V/PI Staining B->C E Ethanol Fixation B->E D Flow Cytometry Analysis C->D F PI/RNase Staining E->F G Flow Cytometry Analysis F->G

Experimental Workflow for Apoptosis and Cell Cycle Analysis.

Conclusion and Future Directions

The available evidence from studies on Apoptolidin A and Isoalantolactone strongly suggests that this compound holds significant promise as an anti-cancer agent. The data indicates a potential for selective cytotoxicity against cancer cells, mediated through the induction of apoptosis and cell cycle arrest. The modulation of key signaling pathways such as the AKT/mTOR and MAPK pathways appears to be central to its mechanism of action.

However, a notable gap in the literature exists regarding specific quantitative data for this compound itself. Future research should focus on:

  • Determining the IC50 values of this compound across a broad panel of cancer cell lines to establish its cytotoxic profile.

  • Quantifying the induction of apoptosis and cell cycle arrest by this compound to confirm and extend the findings from its analogues.

  • Elucidating the specific molecular targets and signaling pathways directly modulated by this compound to fully understand its mechanism of action.

A thorough investigation into these areas will be crucial for the further development of this compound as a potential therapeutic candidate for the treatment of cancer. This technical guide provides a solid foundation for researchers to design and execute these critical next steps in the evaluation of this promising natural product.

References

Solubility and Stability of Isoapoptolidin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of isoapoptolidin (B15209), a macrolide with potential applications in drug development due to its pro-apoptotic properties. This document is intended to serve as a resource for researchers by summarizing available data, outlining key experimental methodologies, and visualizing relevant biological pathways.

Introduction to this compound

This compound is a naturally occurring macrolide and a ring-expanded isomer of apoptolidin (B62325). Apoptolidin itself has garnered significant interest for its ability to selectively induce apoptosis in various cancer cell lines. The primary mechanism of action for this class of compounds is the inhibition of mitochondrial F0F1-ATPase, a key enzyme in cellular energy production. This inhibition triggers the intrinsic pathway of apoptosis, making these compounds promising candidates for further investigation in oncology. Understanding the physicochemical properties of this compound, particularly its solubility in common laboratory solvents and its stability under various conditions, is crucial for its handling, formulation, and development as a potential therapeutic agent.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, qualitative information indicates its solubility in several common organic solvents.

Table 1: Qualitative Solubility of this compound [1]

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble
Methanol (B129727)Soluble
N,N-Dimethylformamide (DMF)Soluble

Note: The lack of precise solubility values (e.g., in mg/mL or molarity) in the literature necessitates experimental determination for specific research applications. A general protocol for determining the thermodynamic solubility of a natural product like this compound is provided below.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, methanol, DMF, purified water, buffer solutions)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Add an excess amount of solid this compound to a series of vials.

  • Add a known volume of the desired solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • To remove any undissolved solid, either centrifuge the sample at high speed and collect the supernatant or filter the sample through a syringe filter chemically compatible with the solvent.

  • Immediately dilute the clarified supernatant with a suitable solvent to prevent precipitation.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal and place in shaker B->C D Agitate at constant temperature (24-72h) C->D E Centrifuge or Filter supernatant D->E F Dilute clarified sample E->F G Analyze by HPLC F->G H Calculate Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of this compound is a critical consideration for its use in research and development. The primary known stability concern is its isomerization to apoptolidin.

Isomerization to Apoptolidin

This compound and apoptolidin exist in equilibrium. It has been reported that upon treatment with methanolic triethylamine, apoptolidin isomerizes to this compound, establishing a 1.4:1 equilibrium mixture of this compound and apoptolidin.[2] The rate of this isomerization has been observed to approach equilibrium within the timeframe of typical cell-based assays under biologically relevant conditions.[3] This suggests that when working with either isomer in solution, a mixture of both is likely to be present.

Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish the intrinsic stability of a drug candidate. While specific degradation pathways for this compound have not been detailed in the literature, a general protocol based on ICH guidelines for macrolide antibiotics can be applied.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acidic Hydrolysis0.1 M - 1 M HCl, room temperature to 60°C
Basic Hydrolysis0.1 M - 1 M NaOH, room temperature to 60°C
Oxidative3% - 30% H₂O₂, room temperature
Thermal60°C - 80°C (solid and solution)
PhotolyticICH-compliant photostability chamber (UV and visible light)
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M). Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

  • Basic Degradation: Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M). Incubate under similar conditions as the acidic degradation. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an H₂O₂ solution (e.g., 3%). Incubate at room temperature.

  • Thermal Degradation: Expose both solid this compound and a solution of the compound to elevated temperatures (e.g., 80°C) in an oven.

  • Photolytic Degradation: Expose both solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: At various time points, withdraw samples from each stress condition. Analyze the samples using a suitable stability-indicating HPLC method to separate the parent compound from any degradation products. An HPLC-MS system is highly recommended for the identification of the degradation products.

G cluster_start Initiation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound Stock Solution Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolytic Start->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC ID Identify Degradants HPLC->ID

References

Methodological & Application

Application Notes and Protocols for Isoapoptolidin in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin is a macrolide compound and a ring-expanded isomer of Apoptolidin (B62325), a natural product known for its selective induction of apoptosis in cancer cells.[1] While both compounds are part of the broader Apoptolidin family that targets mitochondrial ATP synthase, this compound exhibits distinct bioactivity.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture-based assays to evaluate its anti-cancer properties.

Mechanism of Action

The Apoptolidin family of glycomacrolides induces apoptosis by targeting the F1 subcomplex of mitochondrial F0F1-ATP synthase.[2][3][4] This inhibition disrupts cellular energy metabolism, leading to a decrease in ATP levels and subsequent activation of the intrinsic apoptotic pathway. This pathway involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, which then triggers a caspase cascade, ultimately leading to programmed cell death.[4][5]

This compound, while retaining significant antiproliferative activity, demonstrates a more than 10-fold reduction in its ability to inhibit mitochondrial F0F1-ATPase compared to Apoptolidin A.[1][4] This suggests a potentially more complex or alternative mechanism of action that contributes to its ability to inhibit cell growth.[4] It is also important to note that Apoptolidin can isomerize to this compound under biologically relevant conditions, which may be a factor in cell-based assay outcomes.[1][6]

Data Presentation

The following table summarizes the available quantitative data for this compound in comparison to its parent compound, Apoptolidin A. This data is crucial for designing experiments and interpreting results.

CompoundModificationGI50 in Ad12-3Y1 cells (µM)GI50 in 3Y1 cells (µM)F0F1-ATPase Inhibition IC50 (µM)
This compound Isomer of Apoptolidin A0.009> 1.06.0
Apoptolidin A -0.0065> 1.00.7

Data sourced from BenchChem's "A Comparative Analysis of Apoptolidin A's Structure-Activity Relationship in Cancer Cell Apoptosis".[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest (e.g., Ad12-3Y1)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around the predetermined GI50 value for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Caspase Activity Assay

This assay measures the activity of key executioner caspases (e.g., Caspase-3/7) to confirm apoptosis induction.

Materials:

  • Cancer cell line

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: An increase in luminescence indicates higher caspase activity and apoptosis induction.

Visualizations

G Experimental Workflow for Assessing this compound's Effects cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis start Seed Cancer Cells treat Treat with this compound (Dose-Response) start->treat mtt Cell Viability Assay (MTT) treat->mtt gi50 Determine GI50 Value mtt->gi50 apoptosis Apoptosis Assay (Annexin V/PI) gi50->apoptosis caspase Caspase Activity Assay gi50->caspase analysis Analyze and Interpret Results apoptosis->analysis caspase->analysis

Caption: Workflow for evaluating this compound's cytotoxic and apoptotic effects.

G Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria ATP_Synthase F0F1-ATP Synthase Mitochondria->ATP_Synthase Inhibition Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: The intrinsic pathway of apoptosis induced by the Apoptolidin family.

References

Application Notes and Protocols for Isoapoptolidin Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of Isoapoptolidin (B15209) stock solutions for experimental use. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.

Introduction

This compound is a macrolide that acts as a ring-expanded isomer of apoptolidin (B62325).[1][2][3] Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo study involving this compound. This document outlines the necessary information and procedures for preparing stable and accurate this compound stock solutions.

Compound Information and Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
CAS Number 476647-30-0[1][4][5]
Molecular Formula C₅₈H₉₆O₂₁[1][5]
Molecular Weight 1129.37 g/mol [5]
Purity >90%[1][5]
Solubility Soluble in DMSO, ethanol, methanol, and DMF[5]
Recommended Storage Store at -20°C[5]
Shelf Life 1095 days (as solid)[5]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the step-by-step methodology for preparing a stock solution of this compound. It is recommended to work in a laminar flow hood and use sterile equipment to maintain the integrity of the compound and the resulting solution.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) of high purity (or other suitable solvent: ethanol, methanol, DMF)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: In a clean and tared weighing boat or directly into a pre-labeled sterile amber microcentrifuge tube, carefully weigh the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: Based on the desired final concentration, calculate the required volume of solvent. Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO (or other selected solvent) to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution, but be cautious of potential degradation with excessive heat.

  • Aliquoting: To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Store the aliquots of the this compound stock solution at -20°C for long-term storage.[5] When stored properly, the solution should be stable for several months. Before use, thaw the required aliquot at room temperature and vortex briefly.

Example Calculation for a 10 mM Stock Solution in DMSO:

  • Molecular Weight of this compound: 1129.37 g/mol

  • To prepare a 10 mM (0.01 mol/L) solution:

    • Weight (in g) = Molarity (in mol/L) x Volume (in L) x Molecular Weight (in g/mol )

    • To make 1 mL (0.001 L) of a 10 mM stock solution, you would need: 0.01 mol/L * 0.001 L * 1129.37 g/mol = 0.01129 g = 11.29 mg

  • Procedure: Weigh 11.29 mg of this compound and dissolve it in 1 mL of DMSO.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks relevant to working with this compound.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start: Obtain this compound Powder equilibrate Equilibrate Vial to Room Temperature start->equilibrate weigh Weigh Desired Amount equilibrate->weigh add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to Dissolve Completely add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C aliquot->store use Thaw and Use in Experiment store->use

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

As with any chemical compound, appropriate safety measures should be taken when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.[4]

  • This compound is for research use only and not for human or veterinary use.[4]

By following these guidelines, researchers can confidently prepare this compound stock solutions that are accurate, stable, and suitable for a wide range of experimental applications.

References

Application Note & Protocol: Quantification of Isoapoptolidin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin (B15209) is a macrolide that has been identified as a ring-expanded isomer of Apoptolidin (B62325), a compound known for its potential as an oncolytic agent by inducing apoptosis in transformed cell lines.[1] Apoptolidin and this compound can exist in equilibrium, making the specific quantification of this compound crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.[2] This document provides a detailed, proposed methodology for the quantification of this compound in biological matrices, such as plasma and tissue, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is a powerful analytical technique renowned for its high sensitivity and specificity, making it a method of choice for the quantitative analysis of therapeutic compounds in complex biological samples.[3]

The protocols described herein are based on established principles of bioanalytical method development and will require validation to ensure accuracy, precision, and robustness for specific applications.[4]

Quantitative Data Summary

The following tables summarize the hypothetical performance characteristics of the proposed LC-MS/MS method for this compound quantification. These values represent typical targets for a validated bioanalytical assay.

Table 1: Calibration Curve and Sensitivity Data

ParameterPlasmaTissue Homogenate
Linearity Range0.5 - 500 ng/mL1.0 - 1000 ng/g
Correlation Coefficient (r²)≥ 0.995≥ 0.995
Limit of Detection (LOD)0.15 ng/mL0.3 ng/g
Limit of Quantification (LOQ)0.5 ng/mL1.0 ng/g

Table 2: Accuracy and Precision Data

Quality Control SampleConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ0.5± 20%≤ 20%
Low QC1.5± 15%≤ 15%
Mid QC75± 15%≤ 15%
High QC400± 15%≤ 15%

Table 3: Recovery and Matrix Effect Data

ParameterPlasmaTissue Homogenate
Extraction Recovery85 - 115%80 - 120%
Matrix Effect85 - 115%80 - 120%

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analyte of interest.[3] The choice of extraction method will depend on the specific matrix and the required sensitivity.

a) Protocol for Solid-Phase Extraction (SPE) from Plasma

SPE is a robust method for cleaning up complex samples.[5]

  • Sample Pre-treatment: Thaw frozen plasma samples at room temperature. Spike 500 µL of plasma with an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of purified water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of acetonitrile (B52724).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[6]

b) Protocol for Liquid-Liquid Extraction (LLE) from Plasma

LLE is a classic and effective method for sample cleanup.[7]

  • Sample Preparation: To 200 µL of plasma in a clean tube, add an internal standard.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Mixing: Vortex the mixture for 5-10 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in 100 µL of the mobile phase.[6]

c) Protocol for Protein Precipitation (PPT) from Plasma

PPT is a rapid method for removing proteins from plasma samples.[8]

  • Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Mixing: Vortex for 2 minutes to precipitate the proteins.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a new tube for direct injection or for further evaporation and reconstitution if higher sensitivity is needed.

d) Protocol for Extraction from Tissue Samples

  • Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) in a suitable buffer (e.g., phosphate-buffered saline) to create a tissue homogenate.

  • Extraction: An appropriate extraction method, such as SPE or LLE, can be adapted for the tissue homogenate, similar to the plasma protocols. Organic extraction protocols are commonly used for tissues.[9]

LC-MS/MS Analysis

The following proposed LC-MS/MS method should be optimized for the specific instrumentation used.

a) Liquid Chromatography Conditions

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C

b) Mass Spectrometry Conditions

ParameterProposed Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of this compound and internal standard
Ion Source Temperature 150°C
Desolvation Temperature 400°C

Method Validation

A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines. Key validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4]

  • Specificity: Assessed by analyzing blank biological samples from multiple sources to ensure no significant interference at the retention time of this compound and the internal standard.

  • Linearity: Determined by a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression should be applied.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on different days.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: Assessed to evaluate the ion suppression or enhancement caused by co-eluting matrix components.[5]

  • Stability: The stability of this compound in biological samples should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[10][11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma or Tissue Homogenate) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (SPE, LLE, or PPT) AddIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation FinalSample Final Sample for Injection Evaporation->FinalSample Injection Injection into LC-MS/MS FinalSample->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Data Data Acquisition & Processing Detection->Data

Caption: Experimental workflow for this compound quantification.

method_validation Validation Bioanalytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for method validation.

References

Application Notes and Protocols: Utilizing Isoapoptolidin for the Study of ATP Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin (B15209) is a macrolide compound that serves as a useful tool for studying the intricate workings of mitochondrial F1F0-ATP synthase, a key enzyme in cellular energy metabolism. As a ring-expanded isomer of the more potent apoptolidin (B62325) A, this compound offers a less potent but still specific interaction with the F1 subcomplex of ATP synthase.[1] This characteristic allows for a more nuanced investigation of the enzyme's function and the downstream cellular consequences of its partial inhibition. These application notes provide detailed protocols for utilizing this compound to characterize its inhibitory effects on ATP synthase and to assess its impact on cellular viability and energy levels.

Mechanism of Action

Apoptolidin and its isomer, this compound, target the F1 subcomplex of the mitochondrial ATP synthase.[2] This interaction disrupts the enzyme's rotary catalytic mechanism, which is essential for the synthesis of ATP from ADP and inorganic phosphate (B84403). By inhibiting ATP synthase, these compounds interfere with cellular energy production, which can trigger apoptotic pathways in cells that are highly dependent on oxidative phosphorylation. This compound A has been shown to be approximately 10-fold less potent in inhibiting F1F0-ATP synthase compared to apoptolidin A.[1]

Data Presentation

The following table summarizes the known quantitative data regarding the inhibitory activity of this compound in relation to its parent compound, apoptolidin A.

CompoundTargetRelative Inhibitory Potency
Apoptolidin AMitochondrial F1F0-ATP Synthase-
This compound AMitochondrial F1F0-ATP Synthase10-fold less potent than Apoptolidin A[1]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

In Vitro F1F0-ATPase Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified F1F0-ATP synthase. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Purified F1F0-ATP synthase

  • This compound

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the assay buffer to create a range of concentrations for testing.

  • In a 96-well microplate, add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Add the purified F1F0-ATP synthase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding a solution of ATP to each well.

  • Allow the reaction to proceed for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Incubate for color development according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a phosphate standard curve to determine the concentration of Pi released in each well.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on the viability of cultured cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cultured cells of interest

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare various concentrations of this compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add the MTT solution to each well and incubate for 1-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Cellular ATP Level Assay

This protocol measures the intracellular ATP concentration in cells treated with this compound, providing a direct assessment of the impact on cellular energy production.

Materials:

  • Cultured cells of interest

  • This compound

  • Cell culture medium

  • ATP assay kit (luciferase-based)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed the cells in an opaque-walled 96-well plate and allow them to attach.

  • Treat the cells with different concentrations of this compound in cell culture medium for the desired duration.

  • Equilibrate the plate to room temperature.

  • Lyse the cells and release the ATP by adding the reagent from the ATP assay kit to each well.

  • Incubate for the time specified in the kit's protocol to allow the luciferase-luciferin reaction to stabilize.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of ATP present.

  • Normalize the ATP levels to the number of viable cells (which can be determined in a parallel experiment using a cell viability assay) or to the total protein concentration.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship of ATP synthase inhibition.

ATP_Synthase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Buffer, this compound, ATP) incubation Incubate Enzyme with this compound reagents->incubation enzyme Prepare Purified F1F0-ATP Synthase enzyme->incubation reaction Initiate Reaction with ATP incubation->reaction stop_reaction Stop Reaction & Add Detection Reagent reaction->stop_reaction measure Measure Absorbance stop_reaction->measure calculate Calculate Inhibition & IC50 measure->calculate

Workflow for In Vitro ATP Synthase Inhibition Assay.

Cell_Based_Assay_Workflow cluster_viability Cell Viability Assay (MTT) cluster_atp Cellular ATP Level Assay start Seed Cells in 96-well Plates treat Treat Cells with This compound start->treat incubate Incubate for Desired Time treat->incubate add_mtt Add MTT Reagent incubate->add_mtt lyse_cells Lyse Cells incubate->lyse_cells solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance add_luciferase Add Luciferase Reagent lyse_cells->add_luciferase read_luminescence Read Luminescence add_luciferase->read_luminescence

Workflow for Cell-Based Viability and ATP Level Assays.

ATP_Synthase_Inhibition_Pathway This compound This compound atp_synthase Mitochondrial F1F0-ATP Synthase This compound->atp_synthase Inhibits atp_production ATP Production atp_synthase->atp_production Catalyzes cellular_atp Decreased Cellular ATP atp_synthase->cellular_atp Leads to energy_crisis Cellular Energy Crisis cellular_atp->energy_crisis apoptosis Apoptosis energy_crisis->apoptosis Can trigger

Logical Pathway of ATP Synthase Inhibition by this compound.

References

Application Notes and Protocols for Apoptosis-Inducing Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isoapoptolidin: Initial searches for "this compound" did not yield specific information on a compound with this name being widely used as a tool in cancer research. It is possible that this is a rare compound or a variant spelling. However, the search results consistently highlighted two potent apoptosis-inducing natural products: Apoptolidin and Isoalantolactone . This document will provide detailed application notes and protocols for these two compounds as exemplary tool compounds for inducing apoptosis in cancer research, aligning with the core interest of the user.

Apoptolidin: A Selective Inducer of Apoptosis via Mitochondrial F0F1-ATPase Inhibition

Apoptolidin is a macrolide natural product that has demonstrated selective cytotoxicity against various cancer cell lines.[1] Its primary mechanism of action involves the inhibition of mitochondrial F0F1-ATP synthase, leading to the induction of the intrinsic pathway of apoptosis.[2][3][4][5][6]

Data Presentation: Cytotoxicity of Apoptolidin

The following table summarizes the half-maximal inhibitory concentration (GI50) values of Apoptolidin A and its analogue, this compound, in transformed and non-transformed cell lines, alongside their F0F1-ATPase inhibitory activity.

Compound/AnalogueModificationGI50 in Ad12-3Y1 cells (µM)GI50 in 3Y1 cells (µM)F0F1-ATPase Inhibition IC50 (µM)Reference
Apoptolidin A -0.0065> 1.00.7[7]
This compound Isomer of Apoptolidin A0.009> 1.06.0[7]

Ad12-3Y1: E1A-transformed rat fibroblasts; 3Y1: Non-transformed parental rat fibroblasts.

Signaling Pathway of Apoptolidin-Induced Apoptosis

Apoptolidin's inhibition of mitochondrial F0F1-ATPase disrupts cellular energy homeostasis, leading to the activation of the intrinsic apoptotic pathway. This is characterized by the involvement of caspase-9 and the subsequent cleavage of PARP.[2]

G Apoptolidin Apoptolidin F0F1_ATPase F0F1-ATPase Apoptolidin->F0F1_ATPase Inhibition Mitochondria Mitochondria Mitochondria->F0F1_ATPase ATP_Depletion ATP Depletion F0F1_ATPase->ATP_Depletion Leads to Caspase9 Caspase-9 Activation ATP_Depletion->Caspase9 Effector_Caspases Effector Caspases (e.g., Caspase-3) Caspase9->Effector_Caspases PARP_Cleavage PARP Cleavage Effector_Caspases->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Apoptolidin-induced intrinsic apoptosis pathway.

Isoalantolactone (IATL): A Multifaceted Apoptosis Inducer Targeting Key Cancer Signaling Pathways

Isoalantolactone (IATL) is a sesquiterpene lactone that exhibits significant anticancer activity by inducing apoptosis, cell cycle arrest, and autophagy in a variety of cancer cells.[8] Its mechanisms of action are multifaceted, involving the generation of reactive oxygen species (ROS) and the modulation of critical signaling pathways such as STAT3 and PI3K/Akt/mTOR.[9][10]

Data Presentation: Cytotoxicity of Isoalantolactone (IATL)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of IATL in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
UM-SCC-10A Head and Neck Squamous Cell Carcinoma2548
PC-3 Prostate CancerVaries (dose-dependent)24[9]
DU145 Prostate CancerVaries (dose-dependent)24[9]
Hep3B Hepatocellular CarcinomaVaries (concentration-dependent)48[11]
PANC-1 Pancreatic CancerVaries (dose-dependent)24[12]
HCT116 Colorectal Cancer< 1048[8]
SW620 Colorectal Cancer< 1048[8]
Signaling Pathways of Isoalantolactone-Induced Apoptosis

IATL induces apoptosis through multiple interconnected pathways. A key mechanism is the induction of ROS, which in turn triggers endoplasmic reticulum (ER) stress and modulates the JNK and p38 MAPK signaling pathways.[9][11][13] Additionally, IATL has been shown to inhibit the STAT3 and PI3K/Akt/mTOR signaling pathways, which are crucial for cancer cell survival and proliferation.[9][10]

G IATL Isoalantolactone (IATL) ROS ROS Generation IATL->ROS STAT3 STAT3 Pathway IATL->STAT3 Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway IATL->PI3K_Akt_mTOR Inhibition ER_Stress ER Stress ROS->ER_Stress JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation Mitochondrial_Pathway Mitochondrial Pathway (Bax/Bcl-2 ratio) JNK_p38->Mitochondrial_Pathway Apoptosis Apoptosis STAT3->Apoptosis Suppresses PI3K_Akt_mTOR->Apoptosis Suppresses Mitochondrial_Pathway->Caspase_Activation Caspase_Activation->Apoptosis

Signaling pathways of Isoalantolactone (IATL).

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of apoptosis-inducing compounds like Apoptolidin and Isoalantolactone.

Experimental Workflow

G Cell_Culture 1. Cell Culture (Cancer Cell Lines) Treatment 2. Treatment with Apoptosis-Inducing Compound Cell_Culture->Treatment MTT_Assay 3a. Cell Viability Assay (MTT Assay) Treatment->MTT_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot 3c. Protein Expression Analysis (Western Blot) Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50, Apoptotic Rate, Protein Levels) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

General experimental workflow for assessing apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Apoptolidin or Isoalantolactone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound (Apoptolidin or Isoalantolactone) in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the desired concentrations of Apoptolidin or Isoalantolactone for the specified time.

  • Harvest the cells (including floating cells in the medium) and centrifuge at 500 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[14]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • After treatment with the compound, wash the cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression.

References

Application Notes & Protocols: Investigating the Anti-proliferative Effects of Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoapoptolidin, a macrolide compound, is an isomer of Apoptolidin, a known inhibitor of the F1 subcomplex of mitochondrial ATP synthase.[1][2][3] This mode of action leads to selective cytotoxicity in cancer cells that are highly dependent on oxidative phosphorylation for their energy requirements.[1][4] Preliminary studies suggest that this compound may also possess anti-proliferative and pro-apoptotic properties. These application notes provide a comprehensive experimental framework to systematically evaluate the anti-proliferative effects of this compound on cancer cells. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to elucidate the compound's mechanism of action and its potential as a therapeutic agent.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis:

The proposed mechanism of action for this compound, based on its relation to Apoptolidin, involves the inhibition of mitochondrial ATP synthase, leading to a decrease in cellular ATP levels and subsequent activation of the intrinsic apoptotic pathway.

This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase Inhibition ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation Mitochondrial_Stress Mitochondrial Stress ATP_Depletion->Mitochondrial_Stress Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothesized signaling cascade of this compound-induced apoptosis.

Experimental Design & Workflow

A multi-faceted approach is recommended to thoroughly investigate the anti-proliferative effects of this compound. The workflow begins with an initial cytotoxicity screening, followed by more detailed analyses of cell proliferation, cell cycle progression, and apoptosis induction.

cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Anti-Proliferation & Cell Cycle Analysis cluster_phase3 Phase 3: Apoptosis Induction MTT_Assay MTT Assay (Determine IC50) BrdU_Assay BrdU Incorporation Assay MTT_Assay->BrdU_Assay Flow_Cytometry_CC Flow Cytometry (Cell Cycle Analysis) MTT_Assay->Flow_Cytometry_CC Caspase_Assay Caspase-3 Activity Assay Flow_Cytometry_CC->Caspase_Assay Western_Blot Western Blot (Apoptotic Markers) Caspase_Assay->Western_Blot

Caption: Experimental workflow for assessing this compound's anti-proliferative effects.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
A549 (Lung Carcinoma)
HCT116 (Colon Carcinoma)
MV-4-11 (Leukemia)
Normal Fibroblasts

Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation)

TreatmentA549 (% BrdU Positive)HCT116 (% BrdU Positive)MV-4-11 (% BrdU Positive)
Vehicle Control (DMSO)
This compound (0.5 x IC50)
This compound (IC50)
This compound (2 x IC50)

Table 3: Cell Cycle Distribution Analysis

TreatmentCell Line% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlA549
This compound (IC50)A549
Vehicle ControlHCT116
This compound (IC50)HCT116

Table 4: Caspase-3 Activity

TreatmentA549 (Fold Increase)HCT116 (Fold Increase)MV-4-11 (Fold Increase)
Vehicle Control (DMSO)1.01.01.0
This compound (IC50)
Staurosporine (Positive Control)

Table 5: Western Blot Densitometry Analysis (Relative Protein Expression)

TreatmentProtein TargetA549HCT116
Vehicle ControlCleaved Caspase-3
This compound (IC50)Cleaved Caspase-3
Vehicle ControlCleaved PARP
This compound (IC50)Cleaved PARP
Vehicle ControlBcl-2
This compound (IC50)Bcl-2
Vehicle Controlβ-actin (Loading Control)1.01.0
This compound (IC50)β-actin (Loading Control)

Experimental Protocols

1. Cell Culture

  • Cell Lines: Human non-small cell lung carcinoma (A549), human colon carcinoma (HCT116), and human acute myeloid leukemia (MV-4-11) cell lines are recommended based on the known activity of related compounds.[1][5][6] A non-cancerous cell line, such as normal human dermal fibroblasts (NHDF), should be used as a control for cytotoxicity.

  • Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[7][8][9]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

    • Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

3. BrdU Cell Proliferation Assay

This assay measures DNA synthesis as a direct marker of cell proliferation.[10][11][12][13][14]

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound at concentrations of 0.5x, 1x, and 2x the predetermined IC50 value for 24 hours.

    • Add BrdU labeling solution to each well and incubate for 2-4 hours.[11]

    • Fix the cells and denature the DNA according to the manufacturer's protocol.[13][14]

    • Add anti-BrdU antibody and incubate for 1 hour at room temperature.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.

    • Add TMB substrate and measure the absorbance at 450 nm.[13]

4. Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle.[15][16][17][18]

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[16]

    • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[17]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cell cycle distribution using a flow cytometer.

5. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[19][20][21][22][23]

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound at the IC50 concentration for 24 hours.

    • Lyse the cells and add the caspase-3 substrate (e.g., DEVD-pNA).[19][23]

    • Incubate at 37°C for 1-2 hours.[22]

    • Measure the absorbance at 405 nm.

    • Calculate the fold increase in caspase-3 activity relative to the vehicle control.

6. Western Blot Analysis

This technique is used to detect changes in the expression of key apoptosis-related proteins.[24][25][26][27][28]

  • Procedure:

    • Treat cells with this compound at the IC50 concentration for 24 hours.

    • Lyse the cells and determine the protein concentration using a BCA or Bradford assay.[26]

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.[25]

    • Perform densitometric analysis to quantify the relative protein expression.

References

Techniques for Assessing Apoptosis Induced by Isoapoptolidin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoapoptolidin, a structural isomer of the natural product Apoptolidin, has emerged as a compound of interest for its potential to selectively induce apoptosis, or programmed cell death, in cancer cells. Understanding the mechanisms by which this compound exerts its cytotoxic effects is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for key assays used to assess apoptosis induced by this compound, guidance on data interpretation, and an overview of the putative signaling pathways involved.

Apoptosis is a complex and highly regulated process characterized by distinct morphological and biochemical changes, including cell shrinkage, membrane blebbing, chromatin condensation, DNA fragmentation, and the activation of a cascade of cysteine-aspartic proteases known as caspases. The assessment of these hallmarks is fundamental to characterizing the pro-apoptotic activity of compounds like this compound.

Mechanism of Action: An Overview

Apoptolidin, the parent compound of this compound, is known to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. It targets the mitochondrial F0F1-ATP synthase, leading to a decrease in cellular ATP levels, mitochondrial dysfunction, and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm. While this compound also induces apoptosis, it exhibits reduced inhibition of F0F1-ATPase, suggesting a potentially more complex or alternative mechanism of action that warrants further investigation. The activation of the intrinsic pathway culminates in the activation of initiator caspase-9 and executioner caspases such as caspase-3 and -7, leading to the cleavage of cellular substrates and the execution of the apoptotic program.

Key Experimental Protocols for Assessing Apoptosis

A multi-parametric approach is recommended to comprehensively assess apoptosis induced by this compound. The following protocols describe common and robust methods to quantify and characterize the apoptotic process.

Annexin V/Propidium Iodide (PI) Staining for Detection of Phosphatidylserine (B164497) Externalization

Principle: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained and single-stained controls for proper compensation and gating.

    • Data is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative (Lower Left Quadrant).

  • Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant).

  • Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant).

TUNEL Assay for Detection of DNA Fragmentation

Principle: A late-stage event in apoptosis is the cleavage of genomic DNA into internucleosomal fragments by endonucleases. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects these DNA strand breaks by enzymatically labeling the free 3'-hydroxyl termini with modified nucleotides.[1] These labeled ends can then be visualized by fluorescence microscopy or quantified by flow cytometry.

Experimental Protocol:

  • Sample Preparation:

    • Culture and treat cells with this compound as described for the Annexin V assay.

    • Harvest and fix the cells with a cross-linking agent like paraformaldehyde.

    • Permeabilize the fixed cells to allow entry of the TUNEL reagents.

  • TUNEL Reaction:

    • Incubate the permeabilized cells with a reaction mixture containing Terminal Deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or a fluorochrome-conjugated dUTP).

  • Detection:

    • If using Br-dUTP, detect the incorporated nucleotides using a fluorochrome-labeled anti-BrdU antibody.

    • If using a directly labeled fluorochrome-dUTP, proceed to visualization.

    • Counterstain with a nuclear dye such as DAPI or Hoechst to visualize all cell nuclei.

  • Analysis:

    • For microscopy, visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

    • For flow cytometry, analyze the fluorescence intensity of the cell population.

Caspase Activity Assays

Principle: Caspases are a family of proteases that are key executioners of apoptosis.[2] Their activity can be measured using fluorogenic or colorimetric substrates containing a specific caspase recognition sequence.[3] When the substrate is cleaved by an active caspase, a fluorescent or colored molecule is released, and the signal can be quantified. Assays for key caspases such as the initiator caspase-9 and the executioner caspase-3/7 are commonly used.

Experimental Protocol:

  • Cell Lysis:

    • Culture and treat cells with this compound.

    • Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including active caspases.

  • Caspase Activity Measurement:

    • Add the cell lysate to a microplate well containing the fluorogenic or colorimetric caspase substrate (e.g., DEVD for caspase-3/7, LEHD for caspase-9).

    • Incubate the plate at 37°C to allow for the enzymatic reaction.

    • Measure the fluorescence or absorbance using a microplate reader over time or at a specific endpoint.

  • Data Analysis:

    • Calculate the caspase activity based on the rate of change in fluorescence or absorbance.

    • Normalize the activity to the total protein concentration of the cell lysate.

    • Results are often expressed as fold change in caspase activity compared to the vehicle-treated control.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.[4][5] This can provide insights into the molecular mechanisms of this compound-induced apoptosis. Key proteins to investigate include members of the Bcl-2 family (pro-apoptotic Bax and anti-apoptotic Bcl-2), cytochrome c, and caspases (pro- and cleaved forms), and PARP (cleaved form).[5]

Experimental Protocol:

  • Protein Extraction:

    • Culture and treat cells with this compound.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: Comparative Bioactivity of Apoptolidin Analogues

Compound/AnalogueModificationGI50 in Ad12-3Y1 cells (µM)GI50 in 3Y1 cells (µM)F0F1-ATPase Inhibition IC50 (µM)
Apoptolidin A -0.0065> 1.00.7
This compound Isomer of Apoptolidin A0.009> 1.06.0
Analogue 2 C2′-OBz0.0036> 1.00.3
Analogue 3 C4‴-OAc, C23-OAc0.0095> 0.60.4
Analogue 4 C4‴-OAc0.0098> 1.00.8
Analogue 5 C16-OAc0.056> 1.00.8
Analogue 6 C3′-OAc0.0027> 1.00.4
Analogue 7 C20-OAc0.011> 1.01.1
Analogue 8 C20-OMe0.012> 1.02.8
Analogue 9 C21-OMe0.016> 1.02.3
Oligomycin Related Natural Product0.0018> 1.0-

Data adapted from publicly available research on Apoptolidin and its analogues. The GI50 (Growth Inhibition 50%) values indicate the concentration at which cell growth is inhibited by 50%. The IC50 (Inhibitory Concentration 50%) values for F0F1-ATPase inhibition represent the concentration required to inhibit the enzyme's activity by 50%.

Table 2: Template for Annexin V/PI Apoptosis Assay Data

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control -
This compound X
This compound Y
This compound Z
Positive Control -

Table 3: Template for Caspase Activity Assay Data

TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)Caspase-9 Activity (Fold Change vs. Control)
Vehicle Control -1.01.0
This compound X
This compound Y
This compound Z
Positive Control -

Table 4: Template for Western Blot Densitometry Data

TreatmentConcentration (µM)Bax/Bcl-2 Ratio (Fold Change vs. Control)Cleaved Caspase-3 (Fold Change vs. Control)Cleaved PARP (Fold Change vs. Control)
Vehicle Control -1.01.01.0
This compound X
This compound Y
This compound Z
Positive Control -

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the proposed signaling pathway of this compound-induced apoptosis and the experimental workflows.

Isoapoptolidin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ATP_synthase F0F1-ATP Synthase This compound->ATP_synthase Inhibits Bax Bax This compound->Bax Upregulates? Bcl2 Bcl-2 This compound->Bcl2 Downregulates? Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Casp9 Pro-caspase-9 Pro_Casp9->Apoptosome Casp9 Caspase-9 Pro_Casp37 Pro-caspase-3/7 Casp9->Pro_Casp37 Cleaves & Activates Casp37 Caspase-3/7 Pro_Casp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Executes Apoptosome->Casp9 Activates Cytochrome_c_cyto Cytochrome c Cytochrome_c_cyto->Apaf1 Mito_dysfunction Mitochondrial Dysfunction ATP_synthase->Mito_dysfunction Leads to Cytochrome_c_mito Cytochrome c Mito_dysfunction->Cytochrome_c_mito Promotes release Bax->Cytochrome_c_mito Promotes release Bcl2->Bax Inhibits Cytochrome_c_mito->Cytochrome_c_cyto Translocates

Caption: Proposed intrinsic pathway of this compound-induced apoptosis.

Apoptosis_Assessment_Workflow cluster_assays Apoptosis Assays start Cell Culture & Treatment with this compound harvest Harvest Cells (Adherent & Floating) start->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin tunel TUNEL Assay (Microscopy/Flow Cytometry) harvest->tunel caspase Caspase Activity Assay (Plate Reader) harvest->caspase western Western Blotting (Protein Analysis) harvest->western

References

Application Notes: High-Content Screening with Isoapoptolidin for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoapoptolidin is a macrolide natural product that has demonstrated potent pro-apoptotic activity in various cancer cell lines. As a ring-expanded isomer of the well-studied compound Apoptolidin, it presents a compelling case for investigation in drug discovery, particularly in the field of oncology. High-content screening (HCS) offers a powerful platform to elucidate the mechanism of action of this compound and to identify novel therapeutic opportunities. By combining automated microscopy with sophisticated image analysis, HCS allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's effects.

These application notes provide an overview of the application of high-content screening for the characterization of this compound, including its mechanism of action, protocols for experimental setup, and data analysis strategies.

Mechanism of Action

This compound, like its isomer Apoptolidin, is known to target the mitochondrial F0F1-ATPase (ATP synthase). Inhibition of this complex disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP production and the induction of the intrinsic pathway of apoptosis. While this compound is significantly less potent than Apoptolidin in inhibiting isolated F0F1-ATPase, it exhibits comparable cytotoxic activity in cell-based assays.[1] This suggests that this compound may be converted to the more active Apoptolidin within the cellular environment, as the two isomers exist in a facile equilibrium.

The primary signaling pathway initiated by this compound is the intrinsic apoptosis pathway, also known as the mitochondrial pathway. This pathway is triggered by mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Data Presentation

The following table summarizes the known quantitative data for this compound, comparing its activity with its isomer, Apoptolidin.

CompoundTargetAssay TypeIC50Reference
This compound Mitochondrial F0F1-ATPaseCell-free (enzymatic)17 µM[1]
This compound Transformed Rat FibroblastsCell-based (cytotoxicity)9 nM[1]
ApoptolidinMitochondrial F0F1-ATPaseCell-free (enzymatic)-
ApoptolidinTransformed Rat FibroblastsCell-based (cytotoxicity)6.5 nM[1]

Experimental Protocols

High-Content Screening Protocol for Assessing this compound-Induced Apoptosis

This protocol describes a multi-parametric high-content screening assay to quantify the apoptotic effects of this compound on a cancer cell line (e.g., HeLa, A549, or a cell line of specific interest). The assay simultaneously measures changes in nuclear morphology, mitochondrial membrane potential, and caspase-3/7 activation.

Materials:

  • Cancer cell line of choice

  • Cell culture medium and supplements

  • This compound (and Apoptolidin as a positive control)

  • Staurosporine (positive control for apoptosis induction)

  • DMSO (vehicle control)

  • 384-well, black-walled, clear-bottom imaging plates

  • Hoechst 33342 stain

  • Tetramethylrhodamine, Ethyl Ester (TMRE) or similar mitochondrial membrane potential dye

  • CellEvent™ Caspase-3/7 Green Detection Reagent or similar caspase activity probe

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Automated liquid handler

  • High-content imaging system

  • Image analysis software

Methodology:

  • Cell Seeding:

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells into a 384-well imaging plate at a density that will result in 50-70% confluency at the time of imaging.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include appropriate controls:

      • Vehicle control (DMSO)

      • Positive control for apoptosis (e.g., 1 µM Staurosporine)

      • Positive control for F0F1-ATPase inhibition (Apoptolidin)

    • Using an automated liquid handler, add the compound dilutions and controls to the respective wells of the cell plate.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Staining:

    • Prepare a staining solution containing Hoechst 33342 (for nuclear staining), TMRE (for mitochondrial membrane potential), and CellEvent™ Caspase-3/7 Green Detection Reagent in a suitable buffer (e.g., PBS or live-cell imaging buffer).

    • Carefully remove the compound-containing medium from the wells.

    • Add the staining solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Fixation (Optional, depending on the assay):

    • If end-point analysis is desired, gently wash the cells with PBS.

    • Add 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Image Acquisition:

    • Acquire images using a high-content imaging system.

    • Use appropriate filter sets for each fluorescent dye (e.g., DAPI for Hoechst 33342, TRITC for TMRE, and FITC for Caspase-3/7 Green).

    • Acquire images from multiple fields of view per well to ensure robust statistics.

  • Image Analysis:

    • Utilize image analysis software to segment and identify individual cells based on the nuclear stain.

    • Quantify the following parameters for each cell:

      • Nuclear Morphology: Nuclear area, intensity, and condensation (pyknosis). Apoptotic nuclei will be smaller and more intensely stained with Hoechst 33342.

      • Mitochondrial Membrane Potential: Mean fluorescence intensity of TMRE in the cytoplasm. A decrease in TMRE intensity indicates mitochondrial depolarization, an early event in apoptosis.

      • Caspase-3/7 Activation: Mean fluorescence intensity of the caspase-3/7 probe. An increase in intensity indicates the activation of effector caspases.

    • Calculate the percentage of apoptotic cells per well based on user-defined thresholds for the above parameters.

    • Generate dose-response curves and calculate IC50 values for each parameter.

Mandatory Visualization

Below are diagrams representing the key signaling pathway and experimental workflows described in these application notes.

G cluster_0 Mitochondrion cluster_1 Cytoplasm F0F1 F0F1-ATPase MOMP MOMP F0F1->MOMP Inhibition leads to CytC_m Cytochrome c MOMP->CytC_m Release of CytC_c Cytochrome c CytC_m->CytC_c Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9 Caspase-9 Casp9->Apoptosome recruited to Casp37 Caspase-3/7 Casp9->Casp37 activates CytC_c->Apaf1 binds to Apoptosome->Casp9 activates Apoptosis Apoptosis Casp37->Apoptosis executes This compound This compound This compound->F0F1

Caption: Signaling pathway of this compound-induced apoptosis.

G cluster_workflow High-Content Screening Workflow cluster_readouts Multiparametric Readouts A 1. Cell Seeding (384-well plate) B 2. Compound Treatment (this compound) A->B C 3. Staining (Hoechst, TMRE, Caspase-3/7) B->C D 4. Image Acquisition (High-Content Imager) C->D E 5. Image Analysis (Quantification) D->E F 6. Data Interpretation (Dose-Response Curves) E->F R1 Nuclear Condensation E->R1 R2 Mitochondrial Depolarization E->R2 R3 Caspase Activation E->R3

Caption: Experimental workflow for HCS with this compound.

References

Troubleshooting & Optimization

Troubleshooting Isoapoptolidin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoapoptolidin (B15209) in aqueous solutions. The information is designed to help you anticipate and address potential stability issues during your experiments.

Troubleshooting Guide

Issue 1: Decreased Biological Activity of this compound Solution Over Time

Question: I've observed a significant drop in the efficacy of my this compound stock solution. What could be the cause?

Answer: The most probable cause is the isomerization of this compound back to Apoptolidin (B62325). This compound is a ring-expanded isomer of Apoptolidin, and the two exist in equilibrium in solution.[1][2] Apoptolidin is reported to be more than 10-fold more potent as an inhibitor of mitochondrial F0F1-ATPase.[2] Therefore, a shift in the equilibrium towards Apoptolidin could appear as a change in the expected biological activity depending on the specific assay. Additionally, general degradation of the macrolide structure could also lead to loss of activity.

Troubleshooting Steps:

  • Analytical Confirmation: Analyze your this compound solution using High-Performance Liquid Chromatography (HPLC) to check for the presence of both this compound and Apoptolidin peaks. A significant peak corresponding to Apoptolidin would confirm isomerization.

  • pH and Buffer Check: The isomerization of Apoptolidin to this compound is known to be facilitated by basic conditions (e.g., methanolic triethylamine).[1] The stability of the macrolide lactone ring is also pH-dependent, with increased degradation often observed in acidic and strongly basic conditions. Verify the pH of your aqueous solution.

  • Temperature and Light Exposure: Elevated temperatures can accelerate both isomerization and degradation of macrolides. Similarly, exposure to light can cause photodegradation. Review your storage and handling conditions.

Preventative Measures:

  • pH Control: Prepare stock solutions in a buffer system that maintains a stable pH, ideally in the neutral to slightly acidic range. The optimal pH should be determined empirically for this compound.

  • Temperature Management: Store stock solutions at or below -20°C. For working solutions, prepare them fresh and keep them on ice during experiments.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.[3]

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Question: My HPLC analysis of an aged this compound solution shows new, unexpected peaks. What are these?

Answer: The new peaks are likely degradation products. As a macrolide, this compound is susceptible to several degradation pathways in aqueous solutions, primarily hydrolysis and oxidation.

  • Hydrolysis: The large lactone ring characteristic of macrolides can be hydrolyzed, especially under acidic or alkaline conditions, leading to a loss of structural integrity and biological activity.

  • Oxidation: The molecule may have sites susceptible to oxidation, which can be catalyzed by exposure to air (oxygen), trace metal ions, or light.

Troubleshooting Workflow:

Troubleshooting_Unknown_Peaks start Unknown peaks in This compound HPLC check_isomer Is one peak Apoptolidin? (Compare with standard) start->check_isomer isomer_confirmed Isomerization confirmed. Review pH and temperature. check_isomer->isomer_confirmed Yes no_isomer Peaks are not Apoptolidin. Suspect degradation. check_isomer->no_isomer No stabilize Implement stabilization strategies: - pH control (buffers) - Add antioxidants/chelators - Protect from light isomer_confirmed->stabilize degradation_confirmed Degradation likely. Investigate hydrolysis and oxidation. no_isomer->degradation_confirmed forced_degradation Perform forced degradation studies (acid, base, peroxide, light) to identify degradants. degradation_confirmed->forced_degradation forced_degradation->stabilize

Caption: Troubleshooting workflow for identifying unknown peaks in this compound HPLC analysis.

Recommendations:

  • Forced Degradation Studies: To identify the nature of the degradation products, you can perform forced degradation studies. This involves intentionally exposing this compound to harsh conditions (e.g., strong acid, strong base, hydrogen peroxide, intense light, heat) and analyzing the resulting solutions by HPLC or LC-MS. This can help in identifying the retention times and mass-to-charge ratios of potential degradation products.

  • Use of Stabilizing Excipients: Consider incorporating antioxidants or chelating agents into your buffer system to minimize oxidative degradation. Common examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ethylenediaminetetraacetic acid (EDTA).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary documented instability is its isomerization to Apoptolidin, with which it forms an equilibrium mixture.[1] This is significant because this compound is over 10 times less active than Apoptolidin in inhibiting mitochondrial F0F1-ATPase.[2] Like other macrolides, it is also susceptible to degradation via hydrolysis and oxidation.

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: While specific stability studies on this compound are not widely published, based on the general properties of macrolides, the following conditions are recommended:

  • Solvent: Prepare initial stock solutions in an anhydrous organic solvent like DMSO.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in foil.

  • Aqueous Solutions: Prepare aqueous working solutions fresh for each experiment. If short-term storage is necessary, keep them on ice and protected from light.

Q3: How can I improve the stability of this compound in my cell culture medium for multi-day experiments?

A3: This is a challenging scenario as "biologically relevant conditions" are known to facilitate the isomerization to Apoptolidin.[2] To mitigate instability:

  • pH Buffering: Ensure your culture medium is well-buffered to maintain a stable physiological pH.

  • Fresh Media Changes: If possible, replace the medium with freshly prepared this compound solution daily.

  • Formulation Strategies: For advanced applications, consider formulation strategies such as encapsulation in cyclodextrins, which have been shown to improve the stability of other macrolides.[4][5][6][7][8] Cyclodextrins can form inclusion complexes with drug molecules, protecting them from degradation.[4][5][7]

Q4: Are there any excipients I can add to my aqueous formulation to stabilize this compound?

A4: Yes, several types of excipients can potentially enhance stability:

  • Buffers: Phosphate, citrate, or acetate (B1210297) buffers can be used to maintain an optimal pH.

  • Antioxidants/Chelating Agents: To prevent oxidative degradation, consider adding antioxidants like ascorbic acid or chelating agents like EDTA.[3]

  • Cyclodextrins: These can encapsulate the this compound molecule, improving both solubility and stability.[4][5][6][7][8]

Quantitative Data Summary

Specific quantitative stability data for this compound is limited in the public domain. The table below provides a general overview of factors affecting macrolide stability, which can be used as a starting point for designing your own stability studies for this compound.

ParameterConditionGeneral Effect on Macrolide StabilityReference for General Macrolide Behavior
pH Acidic (e.g., pH < 4)Increased rate of hydrolysis of the lactone ring.General macrolide chemistry knowledge
Neutral (e.g., pH 7)Generally more stable, but isomerization may still occur.[2]
Basic (e.g., pH > 8)Can catalyze isomerization and hydrolysis.[1]
Temperature Refrigerated (2-8°C)Slows down degradation and isomerization.General chemical kinetics principles
Room Temperature (20-25°C)Increased rate of degradation and isomerization.General chemical kinetics principles
Elevated (>30°C)Significant acceleration of degradation pathways.General chemical kinetics principles
Light UV or broad-spectrum lightCan lead to photodegradation.General macrolide chemistry knowledge
Oxidizing Agents e.g., H₂O₂Can cause oxidative degradation of the molecule.General macrolide chemistry knowledge

Experimental Protocols

Protocol 1: HPLC Method for Separation of this compound and Apoptolidin

This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound. Method optimization and validation are required.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or acetic acid.

  • Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B over 20-30 minutes is a good starting point. The exact gradient should be optimized to achieve baseline separation of this compound and Apoptolidin.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both isomers have significant absorbance (e.g., in the range of 210-230 nm, to be determined by UV scan).

Sample Preparation:

  • Dilute the this compound solution to be analyzed with the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Experimental Workflow for Stability Testing:

Stability_Testing_Workflow start Prepare this compound solutions in different aqueous buffers (e.g., pH 5, 7, 9) aliquot Aliquot samples for different stress conditions (Temp, Light) start->aliquot stress Store aliquots under defined conditions: - 4°C, 25°C, 40°C - Protected from light vs. Exposed to light aliquot->stress sampling Withdraw samples at pre-defined time points (e.g., 0, 2, 4, 8, 24 hours) stress->sampling hplc_analysis Analyze samples by validated HPLC-UV method sampling->hplc_analysis quantify Quantify peak areas of This compound, Apoptolidin, and any degradation products hplc_analysis->quantify kinetics Plot concentration vs. time to determine degradation and isomerization kinetics quantify->kinetics

Caption: General experimental workflow for assessing the stability of this compound in aqueous solutions.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 2-8 hours.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 2-8 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 80°C for 24 hours, then dissolve for analysis.

  • Photodegradation: Expose an this compound solution to a calibrated light source (e.g., UV lamp) for a defined period.

For each condition, take samples at various time points, neutralize if necessary, and analyze by HPLC-UV and ideally by LC-MS to identify the mass of the degradation products.

Apoptolidin and this compound Isomerization Pathway:

Isomerization_Pathway Apoptolidin Apoptolidin (More Active) This compound This compound (Less Active) Apoptolidin->this compound Isomerization (e.g., basic conditions) This compound->Apoptolidin Isomerization (Equilibrium)

Caption: Reversible isomerization between Apoptolidin and this compound.

References

How to prevent Isoapoptolidin degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Isoapoptolidin during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Apoptolidin (B62325)?

This compound is a ring-expanded isomer of Apoptolidin, a macrolide known for its ability to selectively induce apoptosis in certain cancer cell lines. It is crucial to understand that Apoptolidin can convert into this compound under various conditions. This isomerization is a primary concern during experiments as this compound exhibits significantly reduced biological activity.

Q2: What is the primary mechanism of action of Apoptolidin and this compound?

Apoptolidin's pro-apoptotic activity stems from its ability to inhibit the mitochondrial F0F1-ATPase (also known as ATP synthase).[1] This inhibition disrupts cellular energy metabolism, leading to the activation of the intrinsic apoptotic pathway. This compound is also an inhibitor of F0F1-ATPase, but its potency is more than 10-fold lower than that of Apoptolidin.[2] Therefore, the conversion of Apoptolidin to this compound leads to a substantial loss of the desired biological effect.

Q3: What are the main factors that cause the degradation of Apoptolidin to this compound?

The primary factor driving the isomerization of Apoptolidin to this compound is pH. Basic conditions, in particular, have been shown to promote this conversion. For instance, treatment with methanolic triethylamine (B128534) leads to an equilibrium mixture of the two isomers.[3] While specific quantitative data on the effects of temperature and light are limited, as with many complex organic molecules, exposure to elevated temperatures and UV light should be minimized to prevent degradation.

Q4: How can I detect the presence of this compound in my Apoptolidin sample?

High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique to separate and quantify Apoptolidin and this compound. Developing a stability-indicating HPLC method is crucial for monitoring the integrity of your compound throughout your experiment.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on preventing its formation from Apoptolidin.

Issue Potential Cause Recommended Solution
Reduced or no apoptotic effect observed. Degradation of Apoptolidin to the less active this compound. - pH control: Prepare stock solutions and dilutions in slightly acidic to neutral buffers (pH 6.0-7.4). Avoid basic conditions. - Fresh preparations: Prepare working solutions fresh for each experiment from a properly stored stock. - Storage: Store stock solutions at -80°C in a non-basic solvent like DMSO.
Inconsistent results between experiments. Variable levels of this compound in the compound used. - Quality control: Use a validated HPLC method to check the purity of your Apoptolidin stock and freshly prepared solutions. - Standardized protocols: Ensure consistent solution preparation, storage, and handling procedures for every experiment.
Complete loss of activity after storing diluted solutions. Accelerated degradation in aqueous buffers at room temperature. - Minimize time in solution: Add the compound to the cell culture medium immediately before treating the cells. - Cold storage for intermediates: If temporary storage of diluted solutions is unavoidable, keep them on ice and protected from light.

Experimental Protocols

Protocol 1: Preparation of Apoptolidin Stock Solution

To minimize the isomerization to this compound, careful preparation and storage of stock solutions are critical.

Materials:

  • Apoptolidin (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, anhydrous

  • Microcentrifuge tubes, sterile, amber or wrapped in aluminum foil

Procedure:

  • Allow the vial of solid Apoptolidin to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions, prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the Apoptolidin in anhydrous DMSO.

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C.

Protocol 2: Induction of Apoptosis in Cell Culture

This protocol provides a general guideline. Optimal concentrations and incubation times should be determined empirically for each cell line.

Materials:

  • Cells of interest cultured in appropriate medium

  • Apoptolidin stock solution (from Protocol 1)

  • Cell culture medium, pre-warmed to 37°C

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • On the day of the experiment, thaw an aliquot of the Apoptolidin stock solution at room temperature, protected from light.

  • Prepare serial dilutions of the Apoptolidin stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Perform dilutions immediately before adding to the cells.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Apoptolidin. Include a vehicle control (DMSO-treated cells).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Following incubation, harvest the cells and proceed with an apoptosis detection assay according to the manufacturer's instructions.

Stability and Degradation Pathway

Summary of this compound Stability

While detailed quantitative stability data for this compound under various conditions are not extensively published, the following table summarizes the key factors influencing its formation from Apoptolidin.

Condition Effect on Stability Recommendation
pH Isomerization to this compound is accelerated under basic conditions.Maintain solutions in a slightly acidic to neutral pH range (6.0-7.4).
Temperature Elevated temperatures can increase the rate of degradation.Store stock solutions at -80°C. Avoid prolonged exposure of working solutions to room temperature.
Light As a complex organic molecule, exposure to UV light may cause degradation.Store stock solutions and handle working solutions protected from light. Use amber vials or wrap tubes in foil.
Solvent Aqueous solutions may be less stable than organic solvents like DMSO.Prepare stock solutions in anhydrous DMSO. Prepare aqueous dilutions immediately before use.
Apoptolidin Isomerization Pathway

The degradation of Apoptolidin to this compound involves a ring expansion, which is facilitated by basic conditions. This isomerization significantly reduces the compound's ability to inhibit its molecular target, the mitochondrial F0F1-ATPase.

G cluster_0 Experimental Workflow A Apoptolidin (Active) B This compound (Less Active) A->B Isomerization (e.g., basic pH) C Mitochondrial F0F1-ATPase A->C Strong Inhibition B->C Weak Inhibition D ATP Synthesis Inhibition C->D Inhibition leads to E Apoptosis D->E Triggers

Caption: Isomerization of Apoptolidin to this compound and its impact on apoptosis induction.

Signaling Pathway of Apoptolidin-Induced Apoptosis

Apoptolidin triggers the intrinsic pathway of apoptosis through the inhibition of mitochondrial F0F1-ATPase.

G cluster_1 Apoptolidin Signaling Pathway Apoptolidin Apoptolidin ATPase Mitochondrial F0F1-ATPase Apoptolidin->ATPase Inhibits ATP Decreased ATP Production ATPase->ATP MMP Loss of Mitochondrial Membrane Potential ATP->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling cascade of Apoptolidin-induced apoptosis.

References

Technical Support Center: Optimizing Isoapoptolidin Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Isoapoptolidin (B15209) for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Apoptolidin (B62325)?

A1: this compound is a ring-expanded isomer of Apoptolidin, a macrolide known for its ability to selectively induce apoptosis in transformed cell lines. It's important to note that Apoptolidin can isomerize to this compound in solution under biologically relevant conditions. This isomerization can occur within the timeframe of many cell-based assays, potentially impacting the interpretation of results. This compound is reported to be a less potent inhibitor of mitochondrial F0F1-ATPase compared to Apoptolidin.[1][2]

Q2: What is the primary mechanism of action for this compound?

A2: The proposed mechanism of action for the Apoptolidin family of glycomacrolides, which includes this compound, involves the inhibition of mitochondrial F0F1-ATPase.[1] This inhibition can lead to the activation of the AMPK pathway. The binding site is located in the catalytic F1 region of ATP synthase.[3]

Q3: What is a good starting concentration range for this compound in a new cell-based assay?

A3: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A broad starting range is recommended, for example, from low nanomolar (nM) to high micromolar (µM) concentrations. A typical approach is to use a logarithmic serial dilution, such as 0.01, 0.1, 1, 10, and 100 µM, to cover a wide concentration spectrum in the initial experiment.

Q4: How can I determine the IC50 value of this compound for my cell line?

A4: The half-maximal inhibitory concentration (IC50) can be determined by performing a cytotoxicity or proliferation assay, such as the MTT or LDH assay.[4][5][6][7][8] You will need to treat your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours). The resulting data of cell viability versus drug concentration is then plotted to generate a dose-response curve, from which the IC50 value can be calculated using appropriate software.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no observable effect at expected concentrations. Compound Instability/Isomerization: this compound may be converting from a more active isomer (Apoptolidin) during storage or the experiment.[1][2]Prepare fresh dilutions of the compound immediately before use. Minimize the time the compound spends in aqueous solutions before being added to the cells.
Sub-optimal Concentration: The effective concentration for your specific cell line may be higher than anticipated.Perform a wider dose-response curve, extending to higher concentrations.
Cell Line Resistance: The cell line you are using may be inherently resistant to the compound's mechanism of action.Test the compound on a sensitive control cell line if one is known. Consider the expression levels of the target protein (mitochondrial ATP synthase) in your cell line.[3]
High cell death even at the lowest concentrations. High Compound Potency: this compound may be highly potent in your specific cell line.Expand the lower end of your concentration range (e.g., into the picomolar range).
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5% for DMSO). Run a solvent-only control.[9]
Inconsistent or non-reproducible results. Compound Precipitation: this compound, like many complex organic molecules, may have poor aqueous solubility, leading to precipitation at higher concentrations.Visually inspect the culture medium for any signs of precipitation after adding the compound. Consider using a formulation with better solubility if available.
Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results.Ensure a homogenous cell suspension before seeding and use precise pipetting techniques.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.

Materials:

  • Selected cancer cell line

  • Complete growth medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • DMSO (sterile)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.[9]

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value from the curve using non-linear regression analysis.

Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V/PI Staining

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Selected cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 100 µL of Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Quantitative Data Summary

The following table provides a template for summarizing experimentally determined IC50 values for this compound across different cell lines. Researchers should generate this data for their specific experimental conditions.

Cell LineAssay Duration (hours)IC50 (µM) - Example Data
H292 (Lung Carcinoma)48To be determined
MV-4-11 (Acute Myeloid Leukemia)48To be determined
HeLa (Cervical Cancer)48To be determined
A549 (Lung Cancer)48To be determined
MCF-7 (Breast Cancer)48To be determined

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Stock Solution Treatment Treat with Serial Dilutions of this compound Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Read_Plate Read Absorbance MTT_Assay->Read_Plate Dose_Response Generate Dose-Response Curve Read_Plate->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc

Caption: Workflow for determining the IC50 of this compound.

Signaling_Pathway This compound This compound Mito_ATPase Mitochondrial F0F1-ATPase This compound->Mito_ATPase inhibition ATP_depletion ATP Depletion Mito_ATPase->ATP_depletion AMPK AMPK Activation ATP_depletion->AMPK Apoptosis Apoptosis AMPK->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Common experimental artifacts with Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance and troubleshooting for researchers working with Isoapoptolidin. Due to the limited availability of specific experimental data and established protocols for this compound, this guide focuses on general principles and common issues encountered with similar apoptosis-inducing agents. The information provided should be adapted and optimized for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a compound structurally related to apoptolidin (B62325), a known inducer of apoptosis. While the precise mechanism of this compound is not well-documented, it is presumed to function similarly to apoptolidin by selectively inducing apoptosis in cells that have been transformed by specific oncogenes. The parent compound, apoptolidin, is known to inhibit F-ATP synthase, leading to a decrease in mitochondrial membrane potential and subsequent activation of apoptotic pathways. It is crucial to experimentally validate the mechanism of action in your specific cell line.

Q2: What are the recommended starting concentrations for in vitro experiments?

A: For a novel or less-characterized compound like this compound, it is recommended to perform a dose-response study to determine the optimal concentration for your cell line. A typical starting range for similar compounds is between 1 nM to 10 µM. We recommend a logarithmic dilution series to efficiently screen a broad range of concentrations.

Q3: What are common experimental artifacts to be aware of when working with this compound?

A: Common artifacts when working with apoptosis inducers include:

  • Off-target effects: At high concentrations, the compound may induce cytotoxicity through mechanisms other than apoptosis. It is important to confirm apoptosis using multiple, independent assays (e.g., caspase activation, Annexin V staining, and DNA fragmentation).

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a level that does not affect cell viability or the experimental outcome.

  • Compound instability: The stability of this compound in your specific cell culture medium and conditions should be considered. Degradation of the compound over time can lead to inconsistent results.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Recommended Solution
High variability between replicates Inconsistent cell seeding or density.Ensure a homogenous single-cell suspension before seeding and allow cells to adhere and stabilize before treatment.
Pipetting errors during compound dilution or addition.Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the treatment medium to add to replicate wells.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
No observable apoptotic effect Sub-optimal compound concentration.Perform a dose-response experiment with a wider range of concentrations.
Insufficient incubation time.Conduct a time-course experiment to determine the optimal treatment duration for inducing apoptosis in your cell line.
Cell line is resistant to this compound-induced apoptosis.Consider using a different cell line or co-treatment with a sensitizing agent. Verify the expression of key apoptosis-related proteins in your cell line.
High background apoptosis in control group Sub-optimal cell culture conditions (e.g., over-confluency, nutrient depletion).Maintain cells in a healthy, sub-confluent state. Ensure regular media changes.
Solvent (e.g., DMSO) toxicity.Perform a solvent toxicity control to determine the maximum tolerated concentration of the solvent.

Experimental Protocols & Data

As specific, validated protocols for this compound are not widely available, we provide a general workflow for assessing its apoptotic activity.

General Workflow for Assessing Apoptotic Activity

G cluster_0 Phase 1: Dose-Response & Time-Course cluster_1 Phase 2: Confirmation of Apoptosis A Cell Seeding B This compound Treatment (Varying Concentrations & Durations) A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Determine IC50 & Optimal Time C->D E Treat Cells with IC50 Concentration D->E Use Determined Parameters F Apoptosis Assays E->F G Annexin V/PI Staining F->G Early/Late Apoptosis H Caspase-3/7 Activation Assay F->H Effector Caspase Activity I DNA Fragmentation Assay F->I Hallmark of Apoptosis J Data Analysis & Interpretation G->J H->J I->J

Caption: General experimental workflow for characterizing the apoptotic effects of this compound.

Presumed Signaling Pathway of Apoptosis Induction

The following diagram illustrates a generalized pathway by which a mitochondrial-targeting apoptosis inducer may function, based on the known mechanism of apoptolidin.

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets ATP_Synthase F-ATP Synthase This compound->ATP_Synthase Inhibits? Mitochondria->ATP_Synthase MMP Decrease in Mitochondrial Membrane Potential (ΔΨm) ATP_Synthase->MMP Leads to CytochromeC Cytochrome c Release MMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: A hypothesized signaling pathway for this compound-induced apoptosis.

Disclaimer: The information provided is for guidance purposes only and is based on general knowledge of related compounds. All experiments with this compound should be carefully designed and validated in your specific experimental system.

Overcoming poor solubility of Isoapoptolidin in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Isoapoptolidin in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a macrolide compound that is a ring-expanded isomer of Apoptolidin. It is known to induce apoptosis (programmed cell death) in certain cancer cell lines. Its primary mechanism of action is the inhibition of the F1 subcomplex of mitochondrial F₀F₁-ATP synthase.[1] This inhibition disrupts cellular energy homeostasis by decreasing ATP production, which leads to an increased ADP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism, which in turn can trigger downstream apoptotic pathways.

Q2: In which solvents is this compound soluble?

A: this compound is a hydrophobic molecule with poor solubility in aqueous solutions. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF).[2]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is causing this?

A: This is a common issue known as "solvent shock." this compound is highly soluble in 100% DMSO but has very low solubility in the aqueous environment of cell culture media. When a concentrated DMSO stock is rapidly diluted into the medium, the abrupt change in solvent polarity causes the compound to crash out of solution and form a precipitate. Other contributing factors can include the concentration of the compound exceeding its solubility limit in the media, interactions with media components like salts and proteins, and temperature changes.

Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?

A: The tolerance to DMSO varies between cell lines, with primary cells often being more sensitive. As a general guideline:

  • ≤ 0.1% DMSO: Considered safe for most cell lines with minimal to no cytotoxic effects.

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines, but it is crucial to run a vehicle control (media with the same final DMSO concentration without the drug) to account for any solvent-induced effects.

  • > 0.5% DMSO: Can cause significant cytotoxicity, alter gene expression, and affect cell membrane integrity. It is generally not recommended for prolonged experiments.

Q5: How can I prevent my this compound stock solution from precipitating when preparing my working concentration in media?

A: Several techniques can improve the solubility and prevent precipitation:

  • Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock can help maintain the compound's solubility.

  • Slow, drop-wise addition with mixing: Add the DMSO stock solution slowly and drop-wise to the pre-warmed media while gently vortexing or swirling. This helps to disperse the compound quickly and avoids localized high concentrations that can lead to precipitation.

  • Use a lower concentration stock: If possible, prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to the media, but the more gradual dilution can prevent solvent shock. Ensure the final DMSO concentration remains within the safe limits for your cells.

  • Sonication: Briefly sonicating the final media-drug solution can help to break down small precipitates and improve dissolution.

  • Serum-containing media: If your experimental design allows, the proteins in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds.

Data Presentation

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleThe most common solvent for creating high-concentration stock solutions.
Ethanol SolubleCan be used as an alternative to DMSO, but may have different effects on cells.
Methanol SolubleAnother potential organic solvent for stock preparation.
Dimethylformamide (DMF) SolubleA strong polar aprotic solvent, use with caution in cell-based assays.
Aqueous Buffers (e.g., PBS) Poorly SolubleProne to precipitation.
Cell Culture Media Very Poorly SolubleRequires an organic co-solvent (like DMSO) for initial dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 1129.37 g/mol )

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 11.29 mg of this compound. Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 1129.37 g/mol x 1000 mg/g = 11.29 mg

  • Dissolution: In a sterile environment, accurately weigh the this compound and place it in a sterile vial. Add the calculated volume of sterile DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media

Objective: To prepare a final concentration of 10 µM this compound in cell culture media with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium

  • Sterile conical tube

  • Vortex mixer

Procedure:

  • Pre-warm the media: Place the required volume of cell culture medium in a 37°C water bath or incubator until it reaches temperature.

  • Calculate the dilution: Use the formula M1V1 = M2V2 to determine the volume of stock solution needed.

    • (10,000 µM) * V1 = (10 µM) * (desired final volume)

    • For a final volume of 10 mL, V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution: Transfer the desired volume of pre-warmed media to a sterile conical tube. While gently vortexing the media, slowly add the 10 µL of the 10 mM this compound stock solution drop-wise into the vortex.

  • Final Mix: Continue to mix for a few seconds to ensure homogeneity. Visually inspect the solution for any signs of precipitation.

  • Application: Use the freshly prepared media to treat your cells. Remember to include a vehicle control (0.1% DMSO in media) in your experimental setup.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application weigh Weigh this compound add_dmso Add Sterile DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock store Aliquot and Store at -20°C vortex_stock->store warm_media Pre-warm Media to 37°C add_dropwise Add Stock Drop-wise to Vortexing Media warm_media->add_dropwise thaw_stock Thaw Stock Aliquot thaw_stock->add_dropwise final_mix Final Gentle Mix add_dropwise->final_mix treat_cells Treat Cells final_mix->treat_cells vehicle_control Include Vehicle Control (DMSO only) final_mix->vehicle_control G iso This compound atp_synthase Mitochondrial F1-ATP Synthase iso->atp_synthase Inhibition atp_depletion ATP Depletion (Increased ADP/ATP Ratio) atp_synthase->atp_depletion ampk AMPK Activation atp_depletion->ampk apoptosis Apoptosis ampk->apoptosis Induction

References

Isoapoptolidin quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of isoapoptolidin (B15209).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to apoptolidin (B62325)?

A1: this compound is a ring-expanded isomer of apoptolidin, a macrolide that has shown promise as an oncolytic agent due to its ability to selectively induce apoptosis in transformed cell lines.[1][2] It is important to note that apoptolidin can isomerize to this compound, and they can exist in an equilibrium mixture.[3]

Q2: Why is it critical to monitor the purity of this compound samples?

A2: The purity of this compound is crucial for obtaining accurate and reproducible experimental results. Since this compound and apoptolidin exist in equilibrium and exhibit different biological activities, the ratio of these two isomers can significantly impact experimental outcomes.[1][2] Impurities, including residual solvents, starting materials from synthesis, or degradation products, can also affect the compound's stability, solubility, and biological activity, as well as introduce potential toxicity.

Q3: What is the primary method for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary method for assessing the purity of this compound.[4][5] This technique allows for the separation and quantification of this compound from apoptolidin and other potential impurities. For enhanced specificity, HPLC can be coupled with a mass spectrometer (LC-MS).[6][7]

Q4: How can I confirm the identity of this compound?

A4: The identity of this compound should be confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the detailed chemical structure, while Mass Spectrometry (MS) confirms the molecular weight.[8][9][10] Comparison of the obtained spectra with a well-characterized reference standard is the definitive method for identity confirmation.

Q5: What are the typical stability concerns for this compound?

A5: As a complex macrolide, this compound may be susceptible to degradation under various conditions such as exposure to harsh pH, high temperatures, and light.[11][12][13][14] The isomerization between apoptolidin and this compound is a key stability consideration that needs to be monitored over time and under different storage conditions.[1][3]

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.
Inconsistent retention times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before analysis.
Extra peaks in the chromatogram - Sample contamination- Degradation of the sample- Carryover from previous injections- Use high-purity solvents and clean sample vials.- Prepare fresh samples and store them appropriately.- Implement a robust needle wash protocol between injections.
Inability to separate this compound from apoptolidin - Suboptimal mobile phase or gradient- Inadequate column chemistry- Optimize the mobile phase composition and gradient elution profile.- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Sample Stability Issues
Problem Possible Cause(s) Troubleshooting Steps
Decreased purity over time - Degradation of this compound- Isomerization to apoptolidin- Store this compound as a dry solid at -20°C or lower, protected from light.- For solutions, prepare fresh and use immediately. If storage is necessary, store at low temperatures and protect from light.
Inconsistent biological activity results - Varying ratios of this compound to apoptolidin- Always analyze the purity and isomeric ratio by HPLC before conducting biological assays.- Be aware that the isomerization can occur during the course of a cell-based assay.[1]

Quantitative Data Summary

Table 1: Quality Control Specifications for this compound
Parameter Acceptance Criteria Analytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the reference spectrum¹H-NMR, ¹³C-NMR, MS
Purity (HPLC) ≥ 95.0%HPLC-UV
Apoptolidin Content ≤ 5.0%HPLC-UV
Individual Impurities ≤ 0.5%HPLC-UV
Total Impurities ≤ 2.0%HPLC-UV
Residual Solvents Meets ICH Q3C limitsGas Chromatography (GC)
Water Content ≤ 2.0%Karl Fischer Titration
Table 2: Typical HPLC-UV Purity Method Parameters
Parameter Value
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 30-70% B over 20 min, then to 95% B for 5 min, hold for 5 min, return to 30% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 232 nm
Injection Volume 10 µL
Sample Concentration 0.5 mg/mL in Methanol (B129727)

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a concentration of 0.5 mg/mL.

    • Sample Solution: Accurately weigh about 5 mg of the this compound sample and dissolve in 10 mL of methanol to obtain a concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 2.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Analysis:

    • Inject a blank (methanol) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time and peak area of this compound.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and any impurities in the sample chromatogram.

    • Calculate the purity of the sample by the area normalization method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: ¹H-NMR for Structural Confirmation
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a 400 MHz or higher NMR spectrometer.

    • Optimize the acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and assign the chemical shifts.

    • Compare the obtained spectrum with the known spectrum of this compound to confirm its identity.

Protocol 3: Forced Degradation Study
  • Acidic Degradation:

    • Dissolve this compound in a solution of 0.1 M HCl in 50% acetonitrile/water.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Basic Degradation:

    • Dissolve this compound in a solution of 0.1 M NaOH in 50% acetonitrile/water.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂ in 50% acetonitrile/water.

    • Incubate at room temperature for 24 hours.

  • Thermal Degradation:

    • Store solid this compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (0.5 mg/mL in methanol) to UV light (254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples by the HPLC-UV method described in Protocol 1 to assess the extent of degradation and the formation of any degradation products.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_evaluation Data Evaluation sample This compound Sample dissolve Dissolve in Methanol sample->dissolve hplc HPLC-UV Purity dissolve->hplc nmr NMR Identity dissolve->nmr ms MS Confirmation dissolve->ms purity_assessment Purity Assessment hplc->purity_assessment identity_confirmation Identity Confirmation nmr->identity_confirmation ms->identity_confirmation stability_assessment Stability Assessment purity_assessment->stability_assessment

Caption: Workflow for this compound Quality Control.

signaling_pathway cluster_activity Biological Activity apoptolidin Apoptolidin equilibrium Isomerization (Equilibrium) apoptolidin->equilibrium high_activity High Activity (ATPase Inhibition) apoptolidin->high_activity This compound This compound low_activity Low Activity (>10-fold less) This compound->low_activity equilibrium->this compound

Caption: Isomerization and Activity of Apoptolidin.

References

Best practices for storing and handling Isoapoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Isoapoptolidin, alongside troubleshooting guides and frequently asked questions (FAQs) for its experimental use.

Storage and Handling Best Practices

Proper storage and handling of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.

Storage Conditions Summary

FormStorage TemperatureDurationContainerSpecial Conditions
Solid -20°CUp to 6 months (refer to vial)Tightly sealed vialProtect from light
Stock Solution -20°C or -80°CUp to 1 monthTightly sealed, single-use aliquotsProtect from light; Avoid repeated freeze-thaw cycles

Handling Procedures

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area or a chemical fume hood.

  • Weighing: Use a calibrated analytical balance to accurately weigh the solid compound.

  • Incompatibilities: Avoid strong oxidizing agents.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in experimental settings.

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF). For cell-based assays, sterile, cell culture-grade DMSO is the most commonly used solvent.[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, accurately weigh the desired amount of solid this compound and dissolve it in a minimal amount of the chosen solvent.[2] Ensure complete dissolution by vortexing. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary. Once dissolved, add the solvent to reach the final desired concentration.

Q3: What is the recommended final concentration of DMSO in cell culture media?

A3: The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q4: How can I avoid precipitation of this compound when adding it to aqueous solutions or cell culture media?

A4: To prevent precipitation, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. Then, dilute this stock solution in the aqueous buffer or cell culture medium to the final working concentration. Add the stock solution dropwise while gently vortexing the aqueous solution to ensure proper mixing.

Q5: How long are this compound stock solutions stable?

A5: When stored in tightly sealed, single-use aliquots at -20°C or -80°C and protected from light, stock solutions are generally stable for up to one month. It is recommended to prepare fresh solutions for critical experiments.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 1 mg of this compound into the tube.

    • Add 88.5 µL of sterile DMSO to the tube.

    • Tightly cap the tube and vortex until the solid is completely dissolved. Gentle warming to 37°C can be applied if needed.

    • Dispense into single-use aliquots and store at -20°C or -80°C, protected from light.

Protocol 2: Cytotoxicity Assay using MTT
  • Materials:

    • Target cancer cell line

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Troubleshooting Guides

Troubleshooting Common Experimental Issues
IssuePossible Cause(s)Recommended Solution(s)
Low or no cytotoxic effect observed - this compound degradation- Prepare fresh stock and working solutions. - Store solutions properly, protected from light.
- Insufficient incubation time- Optimize the incubation time for your cell line.
- Cell line resistance- Use a sensitive cell line or a higher concentration range of this compound.
High variability between replicates - Inaccurate pipetting- Use calibrated pipettes and ensure proper technique.
- Uneven cell seeding- Ensure a homogenous cell suspension before seeding.
- Edge effects in the microplate- Avoid using the outer wells of the plate for experimental samples.
Precipitation of this compound in media - Poor solubility in aqueous solution- Prepare a higher concentration stock in DMSO and dilute it further in media with vigorous mixing.
- High final concentration- Ensure the final concentration of this compound does not exceed its solubility limit in the media.

Troubleshooting Workflow for Unexpected Cytotoxicity Results

G start Unexpected Cytotoxicity Results check_controls Are controls (vehicle, positive) behaving as expected? start->check_controls check_reagents Are this compound solutions fresh and properly stored? check_controls->check_reagents Yes troubleshoot_controls Troubleshoot control conditions. check_controls->troubleshoot_controls No check_cells Is the cell line healthy and at the correct density? check_reagents->check_cells Yes troubleshoot_reagents Prepare fresh solutions. check_reagents->troubleshoot_reagents No check_protocol Was the experimental protocol followed correctly? check_cells->check_protocol Yes troubleshoot_cells Optimize cell culture conditions. check_cells->troubleshoot_cells No troubleshoot_protocol Review and repeat the experiment carefully. check_protocol->troubleshoot_protocol No end Re-evaluate results check_protocol->end Yes troubleshoot_controls->end troubleshoot_reagents->end troubleshoot_cells->end troubleshoot_protocol->end

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound

G This compound This compound ATP_Synthase ATP Synthase This compound->ATP_Synthase Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes AMP_ATP_Ratio Increased AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio Decreased AMPK AMPK Activation AMP_ATP_Ratio->AMPK Apoptosis Apoptosis AMPK->Apoptosis Induces

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Assessing this compound's Effect on AMPK Activation

G start Start: Cell Culture treatment Treat cells with this compound (various concentrations and times) start->treatment lysis Lyse cells and collect protein treatment->lysis quantification Quantify protein concentration lysis->quantification western_blot Western Blot for p-AMPK and total AMPK quantification->western_blot analysis Analyze band intensities western_blot->analysis end End: Determine effect on AMPK activation analysis->end

References

Interpreting off-target effects of Isoapoptolidin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isoapoptolidin (B15209). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Apoptolidin (B62325)?

A1: this compound is a ring-expanded macrolide isomer of Apoptolidin.[1] Apoptolidin can isomerize to this compound, and under certain conditions, they can exist in an equilibrium mixture.[2] This is a critical consideration for experimental design, as this compound is significantly less potent than Apoptolidin in its primary biological activity.

Q2: What is the primary on-target mechanism of action for Apoptolidin and this compound?

A2: The primary target for the Apoptolidin family of glycomacrolides is the mitochondrial F0F1-ATPase (ATP synthase).[1][3] By inhibiting this complex, these compounds disrupt mitochondrial function, leading to the induction of apoptosis through the intrinsic pathway.[4][5] This process involves the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[5][6]

Q3: Why is it important to consider off-target effects when using this compound?

A3: While this compound's primary target is the mitochondrial F0F1-ATPase, like many small molecules, it has the potential to interact with other cellular components, leading to off-target effects. These unintended interactions can produce misleading or difficult-to-interpret experimental results. Understanding and controlling for these effects is crucial for accurately attributing observed cellular phenotypes to the on-target mechanism.

Q4: What is the significance of the isomerization between Apoptolidin and this compound in cell-based assays?

A4: The isomerization of Apoptolidin to the less active this compound can occur under biologically relevant conditions and may approach equilibrium within the timeframe of many cell-based assays.[1] This conversion can lead to an apparent decrease in the compound's potency and may cause variability in experimental results.

Quantitative Data Summary

The following table summarizes key quantitative data regarding this compound and its parent compound, Apoptolidin.

CompoundTargetActivityValueReference
This compoundMitochondrial F0F1-ATPaseInhibition>10-fold less active than Apoptolidin[1]
Apoptolidin / this compoundIsomerizationEquilibrium Ratio1 : 1.4[2]

Troubleshooting Guides

Issue 1: Observed potency of this compound is lower than expected or results are inconsistent across experiments.

Possible Cause: The observed effect may be influenced by the isomerization of a more potent parent compound, Apoptolidin, to the less potent this compound during the experiment.[1][2] The rate of isomerization can be sensitive to experimental conditions such as pH and temperature, leading to variability.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Decision & Action A Inconsistent Results or Low Potency Observed B Analyze Compound Purity (LC-MS / HPLC) A->B Check for isomers C Standardize Experimental Conditions (pH, Temp, Time) A->C Control variables E Is Isomerization Occurring? B->E D Perform Time-Course Experiment C->D D->E Assess potency over time F Adjust Protocols: - Minimize incubation time - Use freshly prepared solutions E->F Yes G Consider compound stability in future experiments E->G No (Explore other causes) F->G G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway A This compound B Mitochondrial F0F1-ATPase A->B C Mitochondrial Dysfunction B->C D Caspase Activation C->D E Apoptosis D->E F This compound G Unknown Kinase or Protein F->G H Signaling Cascade (e.g., MAPK) G->H I Non-Apoptotic Cell Death H->I

References

How to improve the reproducibility of Isoapoptolidin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Isoapoptolidin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges and ensure consistent results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Apoptolidin?

A1: this compound is a structural isomer of Apoptolidin, a macrolide natural product known for its ability to selectively induce apoptosis in transformed cells. The key difference lies in the macrolide ring structure. Under certain conditions, Apoptolidin can isomerize to this compound, and this process can approach equilibrium within the timeframe of many cell-based assays.[1] While both compounds exhibit antiproliferative activity, this compound is significantly less potent in its direct inhibition of mitochondrial F0F1-ATPase compared to Apoptolidin.[1][2]

Q2: What is the primary mechanism of action for this compound-induced apoptosis?

A2: The primary molecular target of the Apoptolidin family, including this compound, is the F1 subcomplex of mitochondrial ATP synthase.[3] Inhibition of this enzyme disrupts cellular energy metabolism, leading to an increase in the ADP/ATP ratio. This metabolic stress is a key trigger for the intrinsic pathway of apoptosis. While this compound's direct inhibition of F0F1-ATPase is weaker than that of Apoptolidin, it still induces apoptosis, suggesting a complex mode of action that may involve more than just enzyme inhibition.[2]

Q3: My results with this compound are inconsistent. What are the most common causes?

A3: Inconsistent results in experiments with this compound can stem from several factors:

  • Compound Stability and Handling: this compound's stability in solution can be affected by pH, temperature, and solvent. Improper storage and handling can lead to degradation or altered activity.

  • Isomerization: The equilibrium between Apoptolidin and this compound can be influenced by experimental conditions, potentially leading to variability in the effective concentration of the active compound.[1]

  • Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound due to differences in metabolic state, mitochondrial function, and expression of apoptotic regulatory proteins.

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can all impact the cellular response to this compound.

Q4: How should I prepare and store this compound stock solutions?

A4: For macrolide compounds like this compound, it is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or lower, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guides

Problem 1: Low or No Induction of Apoptosis
Possible Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line and experimental duration.
Inadequate Incubation Time Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration for apoptosis induction.
Compound Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Consider testing the stability of the compound in your specific cell culture media over the course of the experiment.
Cell Line Resistance Verify the sensitivity of your cell line to other known apoptosis inducers. Consider that some cell lines may have inherent resistance due to high levels of anti-apoptotic proteins (e.g., Bcl-2) or altered mitochondrial function.
Incorrect Assay Timing Apoptosis is a dynamic process. Ensure your chosen assay is appropriate for the stage of apoptosis you expect to observe at your selected time point (e.g., Annexin V for early apoptosis, TUNEL for later stages).
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension and accurate cell counting before seeding. Use a consistent seeding density across all wells and plates.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Pipetting Errors Calibrate pipettes regularly. Use fresh tips for each replicate and ensure consistent pipetting technique.
Variability in Compound Addition Add this compound to all wells in the same manner and at approximately the same time.
Inconsistent Incubation Conditions Ensure uniform temperature and CO2 levels within the incubator. Avoid frequent opening of the incubator door.

Data Presentation

Table 1: Comparative Biological Activity of Apoptolidin A and this compound

CompoundModificationGI50 in Ad12-3Y1 cells (µM)[2]GI50 in 3Y1 cells (µM)[2]F0F1-ATPase Inhibition IC50 (µM)[2]
Apoptolidin A -0.0065> 1.00.7
This compound Isomer of Apoptolidin A0.009> 1.06.0

GI50: 50% Growth Inhibition concentration. Ad12-3Y1 are E1A-transformed rat fibroblasts, while 3Y1 is the non-transformed parental cell line.

Table 2: Antiproliferative Activity (IC50) of Apoptolidin A in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 4 days
H292Human Lung Carcinoma16
HCT116Human Colorectal Carcinoma<100
MDB-MB-231Human Breast Adenocarcinoma<100
1483Human Head and Neck Squamous Cell Carcinoma<100

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Cells treated with this compound and appropriate controls

  • Caspase-3/7 assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)

  • Cell lysis buffer

  • Reaction buffer

  • 96-well black, clear-bottom plate

  • Fluorometric plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight. Treat cells with a range of this compound concentrations and include vehicle (e.g., DMSO) and positive (e.g., staurosporine) controls. Incubate for the desired time period.

  • Cell Lysis: After incubation, remove the culture medium and wash the cells once with ice-cold PBS. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Assay Reaction: Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions by diluting the substrate in the reaction buffer. Add 50 µL of the substrate solution to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Subtract the background fluorescence (from a no-cell control) from all readings. Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This assay measures the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.

Materials:

  • Cells treated with this compound and appropriate controls

  • JC-1 reagent

  • Assay buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the caspase assay protocol. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

  • JC-1 Staining: Resuspend the cell pellet in 0.5 mL of pre-warmed culture medium containing the JC-1 reagent at the manufacturer's recommended concentration. Incubate at 37°C for 15-30 minutes in the dark.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with 1 mL of assay buffer.

  • Analysis: Resuspend the cells in an appropriate volume of assay buffer. Analyze the cells promptly by flow cytometry or fluorescence microscopy. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

  • Data Analysis: For flow cytometry, quantify the percentage of cells in the green and red fluorescent populations. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Mandatory Visualization

Isoapoptolidin_Signaling_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Inhibition F0F1_ATPase F0F1-ATP Synthase ATP_depletion ATP Depletion (Increased ADP/ATP ratio) F0F1_ATPase->ATP_depletion Bax Bax ATP_depletion->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Experimental_Workflow_Troubleshooting Start Experiment Start: Inconsistent Results Check_Compound 1. Check Compound: - Fresh Aliquot? - Proper Storage? Start->Check_Compound Check_Cells 2. Check Cells: - Passage Number? - Cell Density? Check_Compound->Check_Cells Optimize_Dose 3. Optimize Dose: Perform Dose-Response Curve Check_Cells->Optimize_Dose Optimize_Time 4. Optimize Time: Perform Time-Course Experiment Optimize_Dose->Optimize_Time Validate_Assay 5. Validate Assay: - Positive/Negative Controls? - Appropriate Assay? Optimize_Time->Validate_Assay Reproducible_Results Reproducible Results Validate_Assay->Reproducible_Results

References

Technical Support Center: Mitigating Isoapoptolidin's Isomerization to Apoptolidin in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the potent apoptosis inducer, apoptolidin (B62325), its isomerization to the less active isoapoptolidin (B15209) presents a significant challenge in obtaining accurate and reproducible assay results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address this issue directly.

Frequently Asked Questions (FAQs)

Q1: What is the significance of this compound formation in my assays?

A1: this compound is a ring-expanded isomer of apoptolidin that exhibits significantly reduced biological activity. Specifically, its ability to inhibit the primary molecular target, mitochondrial F0F1-ATPase, is over 10-fold less than that of apoptolidin.[1] The isomerization from the active apoptolidin to the less active this compound can occur under typical experimental conditions, leading to an underestimation of the compound's potency and inconsistent results across experiments.

Q2: Under what conditions does apoptolidin isomerize to this compound?

A2: The isomerization is known to occur under biologically relevant conditions and can approach equilibrium within the timeframe of many cell-based assays.[1] One specific condition that promotes this isomerization is treatment with methanolic triethylamine, which results in a 1.4:1 equilibrium mixture of this compound and apoptolidin.[2] Furthermore, the isomerization of apoptolidin A to this compound A in solution has been observed to approach a 6:4 equilibrium mixture in approximately 20 hours, with a first-order rate constant (k1) of 0.063 h⁻¹. A related compound, apoptolidin B, isomerizes more rapidly, reaching a similar equilibrium in about 10 hours (k1 = 0.088 h⁻¹).[3] It is also crucial to note that apoptolidin A is sensitive to light, which can induce isomerization to a different isomer, apoptolidin G. This process is relatively clean in acetone (B3395972) but can lead to degradation products in methanol.[4][5]

Q3: How can I prepare and store my apoptolidin stock solution to minimize isomerization?

A3: Proper preparation and storage are critical. It is recommended to prepare stock solutions in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[6] For short-term storage, aliquots can be kept at -20°C. For long-term storage, it is advisable to store aliquots at -80°C to prevent degradation.[6] Always protect stock solutions from light.[4][5] When preparing working solutions, use fresh dilutions for each experiment to ensure the integrity of the compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values or lower than expected potency in cell-based assays.
  • Potential Cause: Isomerization of apoptolidin to the less active this compound during the assay incubation period.

  • Troubleshooting Steps:

    • Minimize Incubation Time: If your assay protocol allows, reduce the incubation time to the minimum required to observe the desired biological effect. The isomerization process is time-dependent.[3]

    • Optimize Assay Conditions:

      • pH: Maintain a neutral and stable pH in your assay buffer, as pH extremes can influence the stability of many small molecules.

      • Temperature: Perform incubations at 37°C as required for cell-based assays, but be aware that prolonged exposure can contribute to isomerization. Avoid unnecessary temperature fluctuations.

    • Protect from Light: Conduct all experimental steps, from stock solution preparation to final measurements, with protection from light to prevent light-induced isomerization.[4][5]

    • Analyze Compound Integrity: If possible, use analytical methods like HPLC or LC-MS to analyze the purity of your apoptolidin stock and a sample from your assay plate post-incubation to quantify the extent of isomerization.

Issue 2: High variability between replicate wells or experiments.
  • Potential Cause: Inconsistent isomerization rates due to minor variations in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure strict adherence to your established protocol for every replicate and experiment. Pay close attention to incubation times, temperatures, and solution handling.

    • Use Fresh Dilutions: Prepare fresh working solutions of apoptolidin from a frozen stock for each experiment. Avoid using previously prepared and stored working solutions.

    • Vehicle Control: Ensure your vehicle control (e.g., DMSO) concentration is consistent across all wells and does not exceed levels that could affect cell health or compound stability (typically <0.5%).

    • Consider a More Stable Analog: For in vivo studies or long-term experiments, consider using a more stable analog like Ammocidin A, which was selected for in vivo studies due to the known in vivo isomerization of apoptolidin A.[7]

Data Summary

ParameterApoptolidin AApoptolidin BReference
Equilibrium Mixture (Isomer:Parent) 6:4 (with this compound A)6:4 (with Isomer)[3]
Time to Reach Equilibrium ~20 hours~10 hours[3]
Isomerization Rate Constant (k1) 0.063 h⁻¹0.088 h⁻¹[3]
F0F1-ATPase Inhibition (vs. Iso-form) >10-fold more potentNot Reported[1]

Experimental Protocols

Protocol for F0F1-ATPase Inhibition Assay

This protocol is adapted from established methods for measuring the inhibition of mitochondrial F0F1-ATPase activity.[7][8][9]

  • Preparation of Reagents:

    • Assay Buffer: 60 mM Tris-Acetate (pH 7.8), 1 mM MgCl₂, 2.5 mM phosphoenolpyruvate, 1 mM KCN.

    • Working Solution: Prepare a 2x working solution containing 0.4 mM NADH, 3 U/mL of pyruvate (B1213749) kinase (PK), and 4.5 U/mL Lactate Dehydrogenase (LDH).

    • ATP Solution: Prepare a stock solution of ATP in water.

    • Apoptolidin Dilutions: Prepare a serial dilution of apoptolidin in DMSO. The final DMSO concentration in the assay should be kept low (<0.5%).

  • Assay Procedure:

    • Add the 2x working solution to each well of a microplate.

    • Add the desired concentration of apoptolidin or vehicle control to the wells.

    • Initiate the reaction by adding ATP.

    • Measure the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the oxidation of NADH, which is coupled to the hydrolysis of ATP by F0F1-ATPase.

  • Data Analysis:

    • Calculate the rate of NADH oxidation for each concentration of apoptolidin.

    • Plot the percentage of inhibition against the logarithm of the apoptolidin concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Verification stock Prepare Apoptolidin Stock (DMSO, -80°C, light-protected) working Freshly Prepare Working Dilutions stock->working treat Treat Cells with Apoptolidin (Minimize incubation time) working->treat cells Seed Cells in Microplate cells->treat incubate Incubate (37°C, protected from light) treat->incubate measure Measure Apoptotic Endpoint incubate->measure verify Optional: HPLC/LC-MS Analysis of Supernatant for Isomerization incubate->verify analyze Calculate IC50 / Potency measure->analyze

Caption: Recommended experimental workflow to minimize apoptolidin isomerization.

signaling_pathway cluster_mito Mitochondrial Events Apoptolidin Apoptolidin F0F1_ATPase F0F1-ATP Synthase (F1 Subcomplex) Apoptolidin->F0F1_ATPase Inhibition Mitochondrion Mitochondrion ATP_depletion Decreased Cellular ATP F0F1_ATPase->ATP_depletion Cytochrome_c Cytochrome c Release ATP_depletion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptolidin's mechanism of inducing apoptosis via F0F1-ATPase inhibition.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Isoapoptolidin and Apoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive comparison guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the in vitro efficacy of Isoapoptolidin and Apoptolidin, two related macrolide compounds with potent anti-cancer properties. This guide provides a detailed examination of their cytotoxic activities, mechanisms of action, and the experimental protocols used for their evaluation.

Apoptolidin, a natural product, has been recognized for its capacity to selectively induce apoptosis in various cancer cell lines.[1][2] Its mechanism of action is primarily attributed to the inhibition of mitochondrial F0F1-ATP synthase, a critical enzyme for cellular energy production.[1][3][4] This inhibition triggers the intrinsic apoptotic pathway.[1] this compound, a structural isomer of Apoptolidin, also demonstrates significant antiproliferative effects but exhibits markedly weaker inhibition of F0F1-ATPase, suggesting a more complex or alternative mode of action.[1]

Quantitative Comparison of Biological Activity

The in vitro activities of Apoptolidin and its isomer, this compound, have been assessed through antiproliferative assays and F0F1-ATPase inhibition assays. The data, summarized below, highlights the potent and selective nature of these compounds against transformed cells.

CompoundModificationGI50 in Ad12-3Y1 cells (µM)GI50 in 3Y1 cells (µM)F0F1-ATPase Inhibition IC50 (µM)
Apoptolidin A -0.0065> 1.00.7
This compound Isomer of Apoptolidin A0.009> 1.06.0
Oligomycin Related Natural Product0.0018> 1.0Not Specified

Table 1: Antiproliferative and F0F1-ATPase Inhibitory Activities of Apoptolidin A and this compound.[1] This table showcases the potent and selective activity of both compounds against E1A-transformed rat fibroblasts (Ad12-3Y1) in comparison to the non-transformed parental cell line (3Y1). A significant difference is observed in their ability to inhibit F0F1-ATPase.

Experimental Workflow and Signaling Pathways

To elucidate the efficacy of these compounds, a standardized experimental workflow is typically employed. This involves cell culture, treatment with the compounds, and subsequent analysis of cell viability and mechanism of action.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Culture 1. Cell Culture (e.g., Ad12-3Y1, 3Y1) Compound Prep 2. Compound Preparation (Serial Dilutions) Treatment 3. Cell Treatment (24-72 hours) Compound Prep->Treatment Viability Assay 4. Viability Assay (MTT Assay) Treatment->Viability Assay ATPase Assay 5. F0F1-ATPase Inhibition Assay Treatment->ATPase Assay Pathway Analysis 6. Apoptosis Pathway Analysis Treatment->Pathway Analysis

Experimental workflow for comparing in vitro efficacy.

The signaling pathway for Apoptolidin-induced apoptosis is well-established and proceeds through the intrinsic pathway. Inhibition of mitochondrial F0F1-ATP synthase leads to a cascade of events culminating in programmed cell death.

apoptosis_pathway cluster_apoptolidin Apoptolidin Action cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Apoptolidin Apoptolidin ATP_Synthase F0F1-ATP Synthase Apoptolidin->ATP_Synthase Inhibits ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to Cytochrome_c Cytochrome c Release ATP_Depletion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathway of Apoptolidin-induced apoptosis.

While this compound also induces apoptosis, its significantly lower inhibitory effect on F0F1-ATPase suggests that it may act through additional or alternative signaling pathways. Further research is required to fully elucidate the precise mechanism of this compound-induced cell death.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these compounds.

Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic or growth-inhibitory effects of a compound on cancer cell lines.

Materials:

  • Ad12-3Y1 and 3Y1 cell lines

  • Complete culture medium

  • 96-well plates

  • Test compounds (Apoptolidin A, this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle-only control.

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 values from the dose-response curves.

F0F1-ATPase Inhibition Assay

This cell-free assay measures the direct inhibitory effect of the compounds on the F0F1-ATPase enzyme.

Materials:

  • Isolated yeast mitochondria or purified F0F1-ATPase

  • Assay buffer (e.g., 60 mM Tris-Acetate pH 7.8, 1 mM MgCl2, 2.5 mM phosphoenolpyruvate, 1 mM KCN)

  • Working solution containing NADH, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH)

  • ATP

  • Test compounds

Procedure:

  • Prepare the reaction mixture containing the assay buffer and the working solution.

  • Add the isolated mitochondria or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding ATP.

  • Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • To determine the inhibitory activity, pre-incubate the enzyme with various concentrations of the test compounds before adding ATP.

  • Calculate the rate of ATP hydrolysis and determine the IC50 values for each compound.

This guide provides a foundational understanding of the comparative efficacy of this compound and Apoptolidin. The presented data and protocols serve as a valuable resource for researchers investigating novel anti-cancer therapeutics. Further studies into the specific signaling pathways of this compound will be critical in fully understanding its therapeutic potential.

References

Validating the Target Engagement of Isoapoptolidin in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern techniques for validating the cellular target engagement of Isoapoptolidin, a natural product with potential therapeutic applications. As a less potent isomer of the F0F1-ATPase inhibitor Apoptolidin (B62325), robust target engagement validation is crucial to understanding its mechanism of action and advancing its development.[1] This document offers an objective comparison of key label-free methodologies, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate approach for their studies.

Comparison of Key Target Validation Techniques

For natural products like this compound, where chemical modification can be challenging and may alter bioactivity, label-free target engagement methods are particularly advantageous.[2][3] The two most prominent techniques are the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. Both methods are based on the principle that the binding of a small molecule to its protein target alters the protein's stability.

Technique Principle Advantages Disadvantages Typical Quantitative Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation.[3][4]- Applicable in intact cells and tissues, providing a physiologically relevant context.[2][4] - No chemical modification of the compound is required.[3] - Can be adapted for high-throughput screening.[3][5]- Not all proteins exhibit a significant thermal shift upon ligand binding. - Requires specific antibodies for Western blot-based detection or advanced proteomics for proteome-wide analysis.[5]Thermal shift (ΔTm), the change in the melting temperature of the protein in the presence of the compound.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding alters the conformation of the target protein, making it more or less susceptible to proteolysis.[6][7]- Does not require chemical modification of the compound.[7][8] - Can be used with crude cell or tissue lysates.[9] - Applicable to a wide range of proteins.- Requires careful optimization of protease concentration and digestion time.[10] - May not be suitable for proteins that are inherently very stable or very unstable.[10]Change in the intensity of the protein band on a gel or in a mass spectrometry signal, indicating protection from or increased susceptibility to proteolysis.
Chemical Proteomics (e.g., with photoaffinity probes) A chemically modified version of the compound (a probe) is used to covalently label its binding partners in cells.[11][12]- Can identify direct binding partners with high confidence.[12] - Can capture transient or weak interactions.- Requires chemical synthesis of a probe, which may alter the compound's activity and cellular uptake.[13] - Potential for non-specific labeling.Enrichment ratio of the protein pulled down with the probe compared to a control.

Illustrative Experimental Data

Method Parameter No Treatment + Natural Product (10 µM) Interpretation
CETSA Melting Temperature (Tm) of Target Protein52.5 °C56.0 °CA positive thermal shift of 3.5 °C indicates direct target engagement and stabilization.
DARTS Relative Protein Abundance after Proteolysis (Normalized to non-proteolyzed control)25%75%Increased resistance to proteolysis in the presence of the natural product suggests target binding and stabilization.
Chemical Proteomics Fold Enrichment (Probe vs. DMSO)115A 15-fold enrichment indicates a specific interaction between the probe and the target protein.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the proposed signaling pathway of this compound's target and the workflows for CETSA and DARTS.

Proposed Signaling Pathway of F0F1-ATPase Inhibition cluster_0 Mitochondrion This compound This compound F0F1-ATPase F0F1-ATPase This compound->F0F1-ATPase Inhibition ATP_synth ATP Synthesis F0F1-ATPase->ATP_synth Decreased Apoptosis Apoptosis ATP_synth->Apoptosis Induction

Figure 1: Proposed mechanism of this compound-induced apoptosis via inhibition of mitochondrial F0F1-ATPase.

CETSA Experimental Workflow Cell_Culture 1. Cell Culture Treatment 2. Treat with this compound or Vehicle Cell_Culture->Treatment Heating 3. Heat Shock at Various Temperatures Treatment->Heating Lysis 4. Cell Lysis Heating->Lysis Centrifugation 5. Separate Soluble and Precipitated Proteins Lysis->Centrifugation Analysis 6. Analyze Soluble Fraction (Western Blot or MS) Centrifugation->Analysis

Figure 2: A generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

DARTS Experimental Workflow Lysate_Prep 1. Prepare Cell Lysate Treatment 2. Treat with this compound or Vehicle Lysate_Prep->Treatment Proteolysis 3. Limited Proteolysis Treatment->Proteolysis Quench 4. Quench Proteolysis Proteolysis->Quench Analysis 5. Analyze Protein Fragments (SDS-PAGE or MS) Quench->Analysis

Figure 3: A generalized workflow for a Drug Affinity Responsive Target Stability (DARTS) experiment.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is designed to validate the engagement of this compound with a target protein in intact cells.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein (e.g., ATP5A1, a subunit of F0F1-ATPase)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound or DMSO for the desired time (e.g., 2-4 hours).

  • Heat Shock:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each treatment condition, plot the normalized band intensity against the temperature.

    • Determine the melting temperature (Tm) as the temperature at which 50% of the protein is denatured.

    • Compare the Tm values between the this compound-treated and vehicle-treated samples to determine the thermal shift (ΔTm).

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol outlines the steps to assess the effect of this compound on the protease susceptibility of its target protein.

Materials:

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (a buffer without detergents that is compatible with protease activity, e.g., M-PER)

  • Protease (e.g., thermolysin or pronase)

  • Protease inhibitor cocktail

  • Protein quantification assay

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with PBS.

    • Lyse the cells in a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration.

  • Compound Incubation:

    • Aliquot the cell lysate into two tubes.

    • To one tube, add this compound to the desired final concentration. To the other, add an equivalent volume of DMSO.

    • Incubate at room temperature for 1 hour.

  • Limited Proteolysis:

    • Add a pre-determined optimal concentration of protease to each tube.

    • Incubate for a specific time (e.g., 15-30 minutes) at room temperature. The optimal protease concentration and incubation time should be determined empirically in a preliminary experiment.

  • Quenching and Sample Preparation:

    • Stop the proteolysis by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

    • Boil the samples for 5-10 minutes.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol to detect the target protein.

  • Data Analysis:

    • Compare the intensity of the target protein band between the this compound-treated and vehicle-treated samples. A stronger band in the treated sample indicates protection from proteolysis and suggests target engagement.

Conclusion

Validating the target engagement of this compound is a critical step in its development as a potential therapeutic agent. This guide provides a framework for comparing and selecting the most suitable methods for this purpose. CETSA and DARTS are powerful, label-free techniques that are particularly well-suited for natural products.[3][7] The choice between these methods will depend on the specific characteristics of the target protein and the experimental context.[10] By employing these robust methodologies, researchers can gain valuable insights into the molecular mechanism of this compound, paving the way for further preclinical and clinical investigations.

References

Cross-validation of Isoapoptolidin's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anticancer activity of Isoapoptolidin, a natural product with potential as a therapeutic agent. By objectively comparing its performance in different cancer models and against established alternatives, this document aims to provide valuable insights for researchers in the field of oncology and drug discovery. The information is supported by experimental data and detailed methodologies to ensure reproducibility and facilitate further investigation.

Comparative Analysis of In Vitro Activity

This compound, a structural isomer of the potent apoptotic inducer Apoptolidin A, has demonstrated significant antiproliferative activity. While extensive comparative data across a wide range of cancer cell lines remains to be fully elucidated in publicly available literature, initial studies provide a basis for comparison.

The table below summarizes the available quantitative data on the growth-inhibitory effects of this compound and its parent compound, Apoptolidin A. For comparative context, representative IC50 values for the conventional chemotherapeutic agent Doxorubicin are also included, although it is important to note that these values are derived from separate studies and direct head-to-head experimental comparisons are limited.

CompoundCancer Cell LineMeasurementValue (µM)Primary Molecular Target
This compound Ad12-3Y1 (Rat Fibroblast)GI500.009Mitochondrial F0F1-ATPase
Apoptolidin A Ad12-3Y1 (Rat Fibroblast)GI500.0065Mitochondrial F0F1-ATPase
Doxorubicin BT-20 (Breast Carcinoma)IC500.32DNA Intercalation, Topoisomerase II Inhibition
MCF-7 (Breast Carcinoma)IC50~1.0 - 4.0DNA Intercalation, Topoisomerase II Inhibition
MDA-MB-231 (Breast Carcinoma)IC50~1.0DNA Intercalation, Topoisomerase II Inhibition
T47D (Breast Carcinoma)IC500.25DNA Intercalation, Topoisomerase II Inhibition

Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) are common metrics for assessing a compound's potency. The data for this compound and Apoptolidin A are from a single study and may not be directly comparable to the IC50 values of Doxorubicin which can vary based on experimental conditions.[1][2]

Experimental Protocols

To ensure the reproducibility of the findings and to assist researchers in their own investigations, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathway.

Materials:

  • Treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, cleaved PARP, Bax, Bcl-2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The induction of apoptosis by this compound is believed to be mediated through the intrinsic (mitochondrial) pathway, a mechanism shared with its parent compound, Apoptolidin. This pathway is initiated by the inhibition of the mitochondrial F0F1-ATPase.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Activity Assessment cluster_mechanism Mechanism of Action cluster_data Data Analysis start Cancer Cell Lines treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 IC50/GI50 Determination viability->ic50 western Western Blot Analysis (Apoptosis Markers) apoptosis->western pathway Signaling Pathway Elucidation western->pathway

Caption: Experimental workflow for assessing this compound's activity.

The proposed signaling cascade initiated by this compound involves the disruption of mitochondrial function, leading to the activation of the caspase cascade and ultimately, programmed cell death.

Signaling_Pathway This compound This compound Mitochondria Mitochondrial F0F1-ATPase This compound->Mitochondria Inhibition CytochromeC Cytochrome c Release Mitochondria->CytochromeC Induces Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Further research is warranted to expand the cross-validation of this compound's activity across a broader panel of cancer cell lines and in in vivo models. Direct comparative studies with standard-of-care chemotherapeutics will be crucial in determining its potential clinical utility. The investigation of its effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, will provide a more detailed understanding of its mechanism of action and may reveal opportunities for combination therapies.

References

Isoapoptolidin vs. Oligomycin: A Comparative Analysis of F-type ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent inhibitors of mitochondrial F-type ATPase, Isoapoptolidin and Oligomycin, reveals distinct mechanisms of action and inhibitory potencies. This guide provides a comparative overview of their effects on ATPase, supported by experimental data, to assist researchers in the selection and application of these compounds for studies in cellular metabolism and drug discovery.

This compound, a macrolide natural product, and Oligomycin, a well-established antibiotic, are both recognized inhibitors of the mitochondrial F-type ATP synthase (F-ATPase), a critical enzyme complex for cellular energy production. However, their inhibitory profiles differ significantly, stemming from their unique binding sites and mechanisms of action. This comparative guide delves into their quantitative inhibitory activities, the experimental protocols for their characterization, and the signaling pathways they affect.

Quantitative Comparison of Inhibitory Potency

Experimental data on the half-maximal inhibitory concentration (IC50) for both this compound and Oligomycin against F-type ATPase have been determined, providing a quantitative measure of their potency. The following table summarizes these findings from a comparative study.

CompoundTarget SubunitIC50 (µM)Source Organism for ATPase
This compoundF117Yeast
OligomycinF01.0Yeast

Data sourced from a comparative study on F0F1-ATPase inhibition.[1]

The data clearly indicates that Oligomycin is a significantly more potent inhibitor of F-type ATPase than this compound, with an IC50 value that is 17-fold lower in the cited study.[1] It is important to note that this compound is a ring-expanded isomer of Apoptolidin and has been shown to be over 24-fold less potent than Apoptolidin in inhibiting F0F1-ATPase. Apoptolidin itself has a reported Ki of 4-5 µM and an IC50 of 0.7 µM for F0F1-ATPase inhibition.

Distinct Mechanisms of Action

The disparity in inhibitory potency between this compound and Oligomycin can be attributed to their different binding sites on the F-type ATPase complex.

  • This compound (and Apoptolidin): These macrolides target the F1 subcomplex of the ATP synthase. The F1 subunit is the catalytic core of the enzyme, responsible for ATP synthesis and hydrolysis. By binding to the F1 portion, this compound allosterically inhibits the enzymatic activity.

  • Oligomycin: In contrast, Oligomycin binds to the F0 subunit, which is the membrane-embedded proton pore of the ATP synthase.[2] By blocking the proton channel, Oligomycin prevents the transit of protons, which in turn inhibits the rotation of the F0 motor and consequently halts ATP synthesis.

This fundamental difference in their mechanism of action is a critical consideration for researchers designing experiments to probe specific aspects of F-type ATPase function.

cluster_ATPase F-type ATPase F1 F1 Subunit (Catalytic Site) ATP_synthesis ATP Synthesis F1->ATP_synthesis Catalyzes F0 F0 Subunit (Proton Channel) F0->F1 Drives Rotation This compound This compound This compound->F1 Inhibits Oligomycin Oligomycin Oligomycin->F0 Blocks Proton Flow

Mechanism of ATPase Inhibition

Experimental Protocol: Malachite Green ATPase Assay

The inhibitory effects of compounds like this compound and Oligomycin on F-type ATPase are commonly quantified using the malachite green assay. This colorimetric method measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Principle: The assay is based on the reaction of malachite green with molybdate (B1676688) and free orthophosphate, which forms a colored complex that can be measured spectrophotometrically. The intensity of the color is directly proportional to the concentration of Pi produced by the ATPase.

Materials:

  • Purified F-type ATPase

  • ATP solution

  • Assay Buffer (e.g., Tris buffer with MgCl2)

  • This compound and Oligomycin stock solutions

  • Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizer)

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all solutions in phosphate-free water to minimize background signal.

  • Standard Curve: Prepare a series of phosphate standards of known concentrations to generate a standard curve.

  • Reaction Setup:

    • In a microplate, add the assay buffer.

    • Add the desired concentrations of the inhibitor (this compound or Oligomycin) or vehicle control.

    • Add the purified F-type ATPase enzyme to each well and incubate for a short period to allow for inhibitor binding.

  • Initiation of Reaction: Add ATP to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Termination of Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent also initiates the color development.

  • Measurement: After a short incubation period for color stabilization, measure the absorbance at a wavelength between 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Use the phosphate standard curve to determine the concentration of Pi produced in each well.

    • Calculate the percentage of ATPase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

start Start prep_reagents Prepare Reagents (Phosphate-Free) start->prep_reagents setup_rxn Set up Reaction in Microplate (Buffer, Inhibitor, Enzyme) prep_reagents->setup_rxn initiate_rxn Initiate Reaction with ATP setup_rxn->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate terminate_color Terminate Reaction & Develop Color with Malachite Green Reagent incubate->terminate_color measure_abs Measure Absorbance (620-650 nm) terminate_color->measure_abs analyze_data Analyze Data (Calculate % Inhibition, IC50) measure_abs->analyze_data end End analyze_data->end

Malachite Green Assay Workflow

Conclusion

This compound and Oligomycin are both valuable tools for studying the function of F-type ATPase. However, their distinct mechanisms of action and significantly different inhibitory potencies make them suitable for different experimental questions. Oligomycin, with its high potency and well-characterized mechanism of blocking the F0 proton channel, is an excellent choice for studies requiring complete and robust inhibition of ATP synthesis. This compound, while less potent, offers an alternative mechanism of inhibition by targeting the F1 catalytic subunit, which may be advantageous for studies aiming to dissect the allosteric regulation of the enzyme. The choice between these two inhibitors should be guided by the specific research objectives and the desired mode of ATPase modulation.

References

Unraveling the Structure-Activity Relationship of Isoapoptolidin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of isoapoptolidin (B15209) analogs reveals critical insights into their biological activity, highlighting the intricate relationship between their chemical structures and their efficacy as inhibitors of mitochondrial F0F1-ATPase and as antiproliferative agents. This guide provides a comprehensive comparison of these analogs, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathway and experimental workflow.

This compound, a ring-expanded isomer of the potent anticancer agent apoptolidin (B62325), has garnered significant interest in the field of drug discovery. While it is known to be a less potent inhibitor of its primary molecular target, the mitochondrial F0F1-ATPase, than apoptolidin, the study of its analogs provides a valuable platform for understanding the structural features crucial for bioactivity.[1] This guide synthesizes the available data on the structure-activity relationship (SAR) of this compound analogs, offering a clear comparison of their performance and the experimental basis for these findings.

Comparative Biological Activity of this compound and Analogs

The biological activity of this compound and a series of its analogs has been evaluated through two primary assays: inhibition of mitochondrial F0F1-ATPase and antiproliferative activity against transformed rat fibroblast cells (Ad12-3Y1). The results, summarized in the table below, demonstrate a nuanced relationship between the chemical modifications of the this compound scaffold and the resulting biological effects.

Compound No.Compound Name/DescriptionF0F1-ATPase Inhibition IC50 (µM)Antiproliferative Activity GI50 (µM)
1 Apoptolidin0.70.0065
2 Acyl derivative (C2′-OBz)0.30.0036
3 Acyl derivative (C4‴-OAc, C23-OAc)0.40.0095
4 Acyl derivative (C4‴-OAc)0.80.0098
5 Acyl derivative (C16-OAc)0.80.056
6 Acyl derivative (C3′-OAc)0.40.0027
7 Acyl derivative (C20-OAc)1.10.011
8 C20-OMe derivative2.80.012
9 C21-OMe derivative2.30.016
10 This compound 17 0.009
11 Macrolide fragment (C20-OH)135.4
12 Macrolide fragment (C20-OMe)141.4
13 Macrolide fragment (C20-OBz)>162.4
14 δ-lactone fragment190>12
15 Diels-Alder adduct2.33.2

Data sourced from Wender et al., Organic Letters, 2006.[2]

Structure-Activity Relationship Analysis

The data reveals several key SAR trends:

  • Ring Expansion: this compound (10), the 21-membered ring-expanded isomer of the 20-membered apoptolidin (1), exhibits a dramatic decrease in F0F1-ATPase inhibitory activity (17 µM vs 0.7 µM).[1] Interestingly, its antiproliferative activity remains potent and comparable to that of apoptolidin. This suggests that while direct inhibition of F0F1-ATPase is a likely contributor to the mechanism of action, other factors may play a significant role in the cellular context.

  • Acylation of Hydroxyl Groups: Acylation of various hydroxyl groups on the apoptolidin scaffold (compounds 2-7) generally results in potent antiproliferative activity, in some cases even exceeding that of the parent compound. For instance, the C3'-OAc derivative (6) shows the most potent antiproliferative activity (GI50 = 0.0027 µM). These modifications have a less pronounced effect on F0F1-ATPase inhibition, with IC50 values remaining in the sub-micromolar to low micromolar range.

  • Modification of the Macrolide Core: Fragmentation of the macrolide ring leads to a significant loss of both F0F1-ATPase inhibitory and antiproliferative activities. The macrolide fragments (11-13) show greatly reduced potency, and the smaller δ-lactone fragment (14) is essentially inactive. This underscores the importance of the intact macrocyclic structure for biological activity.

  • Structural Complexity: The Diels-Alder adduct (15), a more complex derivative, retains moderate F0F1-ATPase inhibitory activity but has significantly diminished antiproliferative potency. This suggests that specific spatial and electronic features of the natural product are finely tuned for optimal cellular activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies.

F0F1-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the F0F1-ATPase enzyme isolated from yeast mitochondria.

Materials:

  • Yeast mitochondria preparation

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 1 mM ATP

  • Test compounds dissolved in DMSO

  • Malachite green reagent for phosphate (B84403) detection

Procedure:

  • Yeast mitochondria are prepared and the F0F1-ATPase is isolated according to established protocols.

  • The assay is performed in a 96-well plate format.

  • To each well, add 50 µL of assay buffer.

  • Add 1 µL of the test compound at various concentrations (typically in a serial dilution). A DMSO control is included.

  • The reaction is initiated by the addition of 50 µL of the F0F1-ATPase enzyme preparation.

  • The plate is incubated at 37°C for 30 minutes.

  • The reaction is stopped by the addition of 25 µL of 10% SDS solution.

  • To determine the amount of inorganic phosphate released, 100 µL of malachite green reagent is added to each well.

  • After a 15-minute color development period, the absorbance is measured at 620 nm using a microplate reader.

  • The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Cell Proliferation Assay

This assay determines the concentration of a compound that inhibits the growth of a specific cell line by 50% (GI50).

Materials:

  • Ad12-3Y1 (E1A-transformed rat fibroblast) cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Ad12-3Y1 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A DMSO control is also included.

  • The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then carefully removed, and 150 µL of solubilization buffer is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of growth inhibition is calculated relative to the DMSO control, and the GI50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by this compound analogs and the general workflow of the experimental evaluation.

Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane F0F1_ATPase F0F1-ATPase ATP_Synthase ATP Synthase ATP_Depletion ATP Depletion F0F1_ATPase->ATP_Depletion Disrupts Proton Gradient This compound This compound Analogs Inhibition Inhibition This compound->Inhibition Inhibition->F0F1_ATPase Apoptosis Apoptosis ATP_Depletion->Apoptosis

Caption: Signaling pathway of this compound analog-induced apoptosis.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis Start This compound Scaffold Modification Chemical Modification Start->Modification Analogs Library of Analogs Modification->Analogs ATPase_Assay F0F1-ATPase Inhibition Assay Analogs->ATPase_Assay Cell_Assay Antiproliferative Assay Analogs->Cell_Assay IC50 IC50/GI50 Determination ATPase_Assay->IC50 Cell_Assay->IC50 SAR SAR Analysis IC50->SAR

Caption: Experimental workflow for SAR studies of this compound analogs.

References

Correlating Isoapoptolidin's In Vitro Activity with In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity and in vivo efficacy of isoapoptolidin (B15209), a macrolide with potential as an anticancer agent. By presenting available experimental data, this document aims to facilitate a deeper understanding of its mechanism of action and its potential for translation into clinical settings.

In Vitro Activity of this compound

This compound has been evaluated for its inhibitory effects on mitochondrial F0F1-ATPase and its antiproliferative activity against cancer cell lines. The available data provides insights into its potency and selectivity.

Data Presentation: In Vitro Activity of this compound

CompoundTarget/AssayCell LineIC50 (µM)Reference
This compoundF0F1-ATPase Inhibition-17[1]
This compoundAntiproliferative ActivityE1A-transformed rat fibroblasts> 1.0[1]
This compoundAntiproliferative Activity3Y1 untransformed rat fibroblasts> 1.0[1]

Experimental Protocols: Key In Vitro Assays

A detailed understanding of the methodologies used to generate the in vitro data is crucial for accurate interpretation and comparison.

Protocol 1: F0F1-ATPase Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit the activity of mitochondrial F0F1-ATPase by 50% (IC50).

Methodology:

  • Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., bovine heart or yeast) through differential centrifugation.

  • ATPase Activity Measurement: The ATPase activity is measured by quantifying the rate of ATP hydrolysis. This is typically done using a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • Inhibition Assay: A range of this compound concentrations is incubated with the isolated mitochondria.

  • Data Analysis: The rate of ATP hydrolysis at each this compound concentration is measured. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antiproliferative Activity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells (e.g., E1A-transformed rat fibroblasts) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Models and Efficacy of this compound

Currently, there is a lack of publicly available in vivo studies specifically investigating the anti-tumor efficacy of this compound in animal models. To provide a framework for future research and to understand how in vitro findings might translate to an in vivo setting, this section outlines a standard experimental workflow for assessing the efficacy of an anti-cancer compound in a xenograft mouse model.

Experimental Protocols: Xenograft Mouse Model for In Vivo Efficacy

Objective: To evaluate the in vivo anti-tumor activity of this compound in a mouse model bearing human tumor xenografts.

Methodology:

  • Cell Line Selection and Culture: A human cancer cell line with demonstrated in vitro sensitivity to this compound is selected and cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of the cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Treatment Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor volumes are plotted over time for each treatment group. Statistical analysis is performed to determine the significance of tumor growth inhibition compared to the control group.

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy invitro_ic50 Determine IC50 values (e.g., MTT assay) animal_model Select Animal Model (e.g., Nude Mice) invitro_ic50->animal_model Inform Dose Selection invitro_moa Mechanism of Action Studies (e.g., Apoptosis assays) tumor_implantation Tumor Cell Implantation (Subcutaneous) animal_model->tumor_implantation treatment Administer this compound tumor_implantation->treatment monitoring Monitor Tumor Growth and Toxicity treatment->monitoring data_analysis Analyze Tumor Growth Inhibition monitoring->data_analysis

Caption: Workflow for correlating in vitro data to in vivo efficacy studies.

Mechanism of Action: Signaling Pathways

The primary molecular target of the apoptolidin (B62325) family, including this compound, is believed to be the mitochondrial F0F1-ATP synthase. Inhibition of this enzyme disrupts cellular energy metabolism and can trigger the intrinsic pathway of apoptosis.

Mandatory Visualization: Apoptosis Signaling Pathway

apoptosis_pathway cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound atp_synthase F0F1-ATP Synthase This compound->atp_synthase Inhibits atp_depletion ATP Depletion atp_synthase->atp_depletion cytochrome_c Cytochrome c Release atp_depletion->cytochrome_c Induces apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 Activates caspase3 Activated Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed mechanism of this compound-induced apoptosis.

Discussion

The available in vitro data indicates that this compound is a micromolar inhibitor of F0F1-ATPase. However, its antiproliferative activity in the tested rat fibroblast cell line was not potent, with an IC50 greater than 1.0 µM. This suggests that the correlation between F0F1-ATPase inhibition and antiproliferative activity may not be linear and could be cell-type dependent.

A significant data gap exists in the public domain regarding the in vivo efficacy of this compound. Without these studies, it is challenging to correlate the existing in vitro data with potential therapeutic outcomes. Future research should focus on:

  • Expanding In Vitro Profiling: Testing this compound against a broader panel of human cancer cell lines to identify sensitive cancer types and to establish a more robust structure-activity relationship.

  • Conducting In Vivo Efficacy Studies: Utilizing xenograft models to assess the anti-tumor activity of this compound, determine optimal dosing, and evaluate potential toxicity.

  • Detailed Mechanistic Studies: Investigating the downstream signaling events following F0F1-ATPase inhibition to fully elucidate the apoptotic pathway induced by this compound.

By systematically addressing these areas, a clearer picture of this compound's therapeutic potential can be established, paving the way for further drug development efforts.

References

Comparative analysis of the apoptotic pathways triggered by Isoapoptolidin and Apoptolidin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the apoptotic mechanisms of two related macrolides reveals distinct cellular fates. While Apoptolidin triggers a well-defined intrinsic apoptotic cascade through mitochondrial targeting, its isomer, Isoapoptolidin, exhibits potent anti-proliferative effects through a less understood pathway, suggesting a divergent and potentially more complex mechanism of action.

This guide provides a comprehensive comparative analysis of the apoptotic pathways induced by this compound and Apoptolidin. Designed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of their mechanisms, presents available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways.

Unveiling the Mechanisms: A Tale of Two Isomers

Apoptolidin, a 20-membered macrolide, has been established as a potent inducer of apoptosis through the intrinsic pathway. Its primary cellular target is the mitochondrial F0F1-ATP synthase. By inhibiting the F1 subcomplex of this crucial enzyme, Apoptolidin disrupts cellular energy homeostasis, leading to mitochondrial dysfunction. This triggers a cascade of events characteristic of the intrinsic apoptotic pathway, including the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates the executioner caspase-3, culminating in the systematic dismantling of the cell. The anti-apoptotic protein Bcl-2 has been shown to inhibit Apoptolidin-induced cell death, further solidifying its reliance on the mitochondrial pathway.

In stark contrast, this compound, a ring-expanded isomer of Apoptolidin, presents a more enigmatic mechanism. Despite its structural similarity, this compound is a significantly weaker inhibitor of F0F1-ATPase. However, it retains potent antiproliferative activity, suggesting that its mode of action diverges from that of Apoptolidin. While it is known to induce cell death, the specific apoptotic pathway triggered by this compound remains to be fully elucidated. The current body of scientific literature lacks detailed studies on its effects on caspase activation, cytochrome c release, or its interaction with the Bcl-2 family of proteins. This significant knowledge gap highlights the need for further investigation to unravel the precise molecular events that underpin the cytotoxic effects of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data comparing the biological activities of Apoptolidin and this compound. The data clearly illustrates the disparity in their F0F1-ATPase inhibitory potency despite their similar antiproliferative capabilities.

CompoundTargetIC50 (F0F1-ATPase Inhibition)GI50 (Antiproliferative Activity)Cell Line
Apoptolidin Mitochondrial F0F1-ATPase~0.2 µM~10-100 nMVarious cancer cell lines
This compound Unknown>10-fold higher than Apoptolidin~10-100 nMVarious cancer cell lines

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the known apoptotic pathway for Apoptolidin and the proposed, yet unconfirmed, pathway for this compound.

cluster_Apoptolidin Apoptolidin Apoptotic Pathway Apoptolidin Apoptolidin ATP_Synthase Mitochondrial F0F1-ATP Synthase Apoptolidin->ATP_Synthase inhibits Mitochondrion Mitochondrion ATP_Synthase->Mitochondrion disrupts function Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis_A Apoptosis Caspase3->Apoptosis_A Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits release

Caption: The established intrinsic apoptotic pathway triggered by Apoptolidin.

cluster_this compound This compound Putative Pathway This compound This compound Unknown_Target Unknown Cellular Target(s) This compound->Unknown_Target Cellular_Stress Cellular Stress Unknown_Target->Cellular_Stress Signaling_Cascade Unknown Signaling Cascade Cellular_Stress->Signaling_Cascade Apoptosis_I Apoptosis / Antiproliferation Signaling_Cascade->Apoptosis_I

Caption: The proposed, yet unconfirmed, cell death pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the apoptotic pathways of Apoptolidin and which could be applied to elucidate the mechanism of this compound.

F0F1-ATPase Inhibition Assay
  • Objective: To determine the inhibitory effect of the compounds on mitochondrial F0F1-ATPase activity.

  • Methodology:

    • Isolate mitochondria from a suitable cell line (e.g., bovine heart mitochondria).

    • Prepare a reaction mixture containing isolated mitochondria, a buffer solution (e.g., Tris-HCl), ATP, and an ATP regenerating system (e.g., pyruvate (B1213749) kinase/phosphoenolpyruvate).

    • Add varying concentrations of Apoptolidin or this compound to the reaction mixture.

    • Initiate the reaction by adding an uncoupler (e.g., FCCP) to stimulate ATP hydrolysis.

    • Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (B84403) (Pi) using a colorimetric assay (e.g., Malachite Green assay).

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Cell Viability and Antiproliferation Assay (MTT Assay)
  • Objective: To assess the cytotoxic and antiproliferative effects of the compounds on cancer cell lines.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Apoptolidin or this compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%.

Caspase-3/7 Activity Assay
  • Objective: To measure the activation of executioner caspases, a hallmark of apoptosis.

  • Methodology:

    • Treat cells with Apoptolidin or this compound for various time points.

    • Lyse the cells to release their contents.

    • Add a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

    • Incubate the mixture to allow for the cleavage of the substrate by active caspase-3/7, which releases a fluorescent molecule.

    • Measure the fluorescence intensity using a fluorometer. An increase in fluorescence indicates an increase in caspase-3/7 activity.

Cytochrome c Release Assay (Western Blotting)
  • Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol.

  • Methodology:

    • Treat cells with the compounds of interest.

    • Fractionate the cells to separate the cytosolic and mitochondrial fractions.

    • Perform SDS-PAGE on both fractions to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the bands using a chemiluminescent substrate. The presence of cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

Analysis of Bcl-2 Family Protein Expression (Western Blotting)
  • Objective: To investigate the effect of the compounds on the expression levels of pro- and anti-apoptotic Bcl-2 family proteins.

  • Methodology:

    • Treat cells with Apoptolidin or this compound.

    • Prepare whole-cell lysates.

    • Perform Western blotting as described in the cytochrome c release assay.

    • Probe the membrane with primary antibodies specific for various Bcl-2 family members (e.g., Bcl-2, Bax, Bak).

    • Analyze the changes in the expression levels of these proteins in response to treatment.

Conclusion and Future Directions

The comparative analysis of Apoptolidin and this compound reveals a fascinating divergence in their mechanisms of inducing cell death. Apoptolidin acts as a classical inducer of the intrinsic apoptotic pathway through the direct inhibition of mitochondrial F0F1-ATPase. In contrast, the potent antiproliferative activity of this compound, despite its weak effect on the same enzyme, points towards a novel and as-yet-uncharacterized mechanism of action.

To fully understand the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

  • Identifying the direct cellular target(s) of this compound.

  • Investigating the involvement of both the intrinsic and extrinsic apoptotic pathways through detailed caspase activation profiles, cytochrome c release assays, and analysis of Bcl-2 family protein interactions.

  • Exploring other potential cell death mechanisms, such as necroptosis or autophagy.

  • Utilizing transcriptomic and proteomic approaches to gain a global view of the cellular response to this compound treatment.

Elucidating the unique mechanism of this compound could unveil new therapeutic targets and strategies for cancer treatment, potentially overcoming resistance mechanisms associated with conventional apoptosis-inducing agents.

Assessing the selectivity of Isoapoptolidin for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Preferential Targeting of Malignant Cells

Isoapoptolidin, a structural isomer of the macrolide natural product Apoptolidin (B62325) A, has demonstrated notable potential as a selective anticancer agent. This guide provides a comprehensive comparison of this compound's efficacy in targeting cancer cells over their normal counterparts, supported by quantitative data, detailed experimental methodologies, and an exploration of its mechanism of action. This information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Assessment of Selectivity

The selectivity of this compound is primarily evaluated by comparing its growth inhibitory effects on cancer cells versus normal cells. The half-maximal inhibitory concentration (GI50) is a key metric in this assessment, with a lower value indicating higher potency.

A pivotal study directly compared the antiproliferative activity of this compound against E1A-transformed rat fibroblasts (Ad12-3Y1), a cancer cell model, and the non-transformed parental cell line (3Y1). The results, summarized in the table below, highlight a significant selectivity of this compound for the transformed cells.[1]

CompoundCell LineCell TypeGI50 (µM)Selectivity Index (SI)
This compound Ad12-3Y1Transformed (Cancer)0.009>111
3Y1Non-transformed (Normal)>1.0
Apoptolidin A Ad12-3Y1Transformed (Cancer)0.0065>153
3Y1Non-transformed (Normal)>1.0

The Selectivity Index (SI) is calculated as the GI50 in the normal cell line divided by the GI50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Mechanism of Action: A Complex Picture

The apoptolidin family of compounds, including this compound, are known to induce apoptosis, or programmed cell death, in cancer cells. The primary molecular target is the mitochondrial F0F1-ATP synthase, a critical enzyme in cellular energy production.[1][2] Inhibition of this enzyme leads to a cascade of events culminating in cell death.

Interestingly, while this compound maintains potent antiproliferative activity, its direct inhibition of F0F1-ATPase is considerably weaker compared to Apoptolidin A, suggesting a more intricate mechanism of action that may involve other cellular targets or pathways.[1][3]

CompoundF0F1-ATPase Inhibition IC50 (µM)
This compound 6.0
Apoptolidin A 0.7

This discrepancy suggests that while F0F1-ATPase inhibition is a factor, other mechanisms may contribute significantly to this compound's potent and selective anticancer effects.

Signaling Pathway for Apoptolidin-Induced Apoptosis

The following diagram illustrates the established signaling pathway for apoptosis induced by the apoptolidin family.

cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Apoptolidin Family Apoptolidin Family F0F1-ATP Synthase F0F1-ATP Synthase Apoptolidin Family->F0F1-ATP Synthase Inhibits Mitochondrial Dysfunction Mitochondrial Dysfunction F0F1-ATP Synthase->Mitochondrial Dysfunction Leads to Cytochrome c Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Activates Mitochondrial Dysfunction->Cytochrome c Release of Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Apoptolidin-induced intrinsic apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antiproliferative (GI50) Assay

This assay determines the concentration of a compound that inhibits cell growth by 50%.

  • Cell Culture: E1A-transformed rat fibroblasts (Ad12-3Y1) and non-transformed 3Y1 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the compound dilutions.

  • Incubation: The plates are incubated for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log of the compound concentration.

F0F1-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the F0F1-ATP synthase enzyme.

  • Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as yeast or bovine heart, through differential centrifugation.

  • Enzyme Assay: The F0F1-ATPase activity is measured by monitoring the rate of ATP hydrolysis. This is often done using a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be measured spectrophotometrically at 340 nm.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the selectivity of this compound.

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cancer Cells (Ad12-3Y1) Cancer Cells (Ad12-3Y1) This compound Treatment This compound Treatment Cancer Cells (Ad12-3Y1)->this compound Treatment Normal Cells (3Y1) Normal Cells (3Y1) Normal Cells (3Y1)->this compound Treatment Antiproliferative Assay (MTT) Antiproliferative Assay (MTT) This compound Treatment->Antiproliferative Assay (MTT) GI50 Calculation GI50 Calculation Antiproliferative Assay (MTT)->GI50 Calculation F0F1-ATPase Inhibition Assay F0F1-ATPase Inhibition Assay IC50 Calculation IC50 Calculation F0F1-ATPase Inhibition Assay->IC50 Calculation Selectivity Index (SI) Determination Selectivity Index (SI) Determination GI50 Calculation->Selectivity Index (SI) Determination

Caption: Workflow for assessing this compound's selectivity.

References

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